molecular formula C15H10F6N2O B2479739 1,3-Bis[4-(trifluoromethyl)phenyl]urea CAS No. 1960-88-9

1,3-Bis[4-(trifluoromethyl)phenyl]urea

カタログ番号: B2479739
CAS番号: 1960-88-9
分子量: 348.248
InChIキー: PEXQIAHZLFTVJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3-Bis[4-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C15H10F6N2O and its molecular weight is 348.248. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis[4-(trifluoromethyl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis[4-(trifluoromethyl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-bis[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXQIAHZLFTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted Diaryl Ureas

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Diaryl Urea Moiety as a Privileged Scaffold in Medicinal Chemistry

The diaryl urea motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to form key interactions with a multitude of biological targets.[1][2][3] This is evidenced by its presence in a growing number of approved drugs and clinical candidates, particularly in the realm of oncology.[4][5][6][7] Sorafenib, the first orally administered multi-kinase inhibitor, stands as a landmark example, effectively targeting the RAF/MEK/ERK signaling pathway implicated in various cancers.[4][8] The success of sorafenib has spurred the development of other diaryl urea-based kinase inhibitors like regorafenib, linifanib, and tivozanib.[4][9]

The therapeutic efficacy of these molecules is not solely dictated by their direct interactions with protein targets but is also profoundly influenced by their physicochemical properties. These properties, including solubility, lipophilicity, hydrogen bonding capacity, and metabolic stability, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and overall clinical utility. This guide provides an in-depth exploration of these critical physicochemical properties of substituted diaryl ureas, offering both theoretical insights and practical experimental methodologies for their assessment.

I. The Pivotal Role of Hydrogen Bonding

The urea functional group is an exceptional hydrogen bond donor and acceptor.[1][2][3][10] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent acceptor.[1][2][11] This dual nature allows diaryl ureas to form robust and specific interactions within the binding pockets of target proteins, such as kinases.[1][3][10]

The hydrogen bonding capability of the urea moiety is crucial for its biological activity, particularly in the context of Type II kinase inhibitors.[1][3][10] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the diaryl urea fragment often forms hydrogen bonds with a conserved glutamic acid residue and the backbone amide of an aspartic acid in the DFG motif.[1][3][10]

The nature and substitution pattern of the aryl rings can significantly modulate the hydrogen bonding potential of the urea core. Electron-withdrawing groups on the aryl rings can increase the acidity of the N-H protons, making them stronger hydrogen bond donors.[12] Conversely, the presence of hydrogen bond acceptors on the aryl rings, such as a pyridine nitrogen, can lead to alternative hydrogen bonding patterns, sometimes disrupting the typical urea tape formation observed in crystal structures.[13][14]

Caption: Hydrogen bonding interactions of a diaryl urea with a kinase active site.

II. Lipophilicity: A Double-Edged Sword

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's membrane permeability, solubility, and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

For diaryl ureas, the lipophilic character of the aryl rings is a key structural feature that facilitates binding to the often hydrophobic pockets of kinase domains.[8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, a delicate balance must be achieved.

The substitution pattern on the aryl rings provides a powerful means to modulate lipophilicity. The introduction of polar functional groups can decrease logP, while the addition of hydrophobic moieties will increase it. Quantitative Structure-Activity Relationship (QSAR) studies have shown that descriptors related to size, branching, and polarizability of substituents significantly affect the inhibitory activity of diaryl urea derivatives.[15]

Experimental Determination of Lipophilicity (logP)

A reliable method for determining logP is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18] This technique offers several advantages over the traditional shake-flask method, including higher throughput, smaller sample requirements, and suitability for a wider range of lipophilicities.[18]

Protocol: RP-HPLC for logP Determination

  • System Preparation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Calibration: A set of reference compounds with known logP values is injected into the HPLC system to generate a calibration curve.[16][18] The retention time of each standard is recorded.

  • Sample Analysis: The diaryl urea derivative of interest is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • Calculation: The retention time of the test compound is used to calculate its capacity factor (k). The logP is then determined by interpolating from the calibration curve, which plots the known logP values of the standards against the logarithm of their capacity factors.[18]

III. Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Many diaryl urea derivatives, owing to their aromatic nature and potential for strong intermolecular interactions in the solid state, exhibit low aqueous solubility.[19]

The structural features that influence hydrogen bonding and lipophilicity also impact solubility. Strategies to enhance the solubility of diaryl ureas include the introduction of ionizable groups or polar functionalities.[20]

Experimental Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[21][22][23]

Protocol: Shake-Flask Solubility Assay

  • Sample Preparation: An excess amount of the solid diaryl urea derivative is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[24]

  • Equilibration: The mixture is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[22][23][24]

  • Phase Separation: The undissolved solid is removed by centrifugation or filtration.[21][22]

  • Quantification: The concentration of the dissolved diaryl urea in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[21][22]

IV. Metabolic Stability: Influencing In Vivo Half-Life

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and dosing regimen. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[25][26] Diaryl ureas can be susceptible to metabolic transformations, including oxidation of the aryl rings and N-dealkylation if applicable.

The introduction of substituents that block potential sites of metabolism can enhance the metabolic stability of diaryl ureas. For example, the incorporation of fluorine atoms or other metabolically robust groups can be an effective strategy.[27]

Experimental Determination of Metabolic Stability

In vitro assays using liver microsomes are commonly employed to assess the metabolic stability of drug candidates.[25][26][28][29]

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Incubation Mixture Preparation: The diaryl urea derivative is incubated with liver microsomes (from human or other species) in a buffered solution (pH 7.4) at 37°C.[25][28][30]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[25][26][28][30]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of an organic solvent like acetonitrile.[28][30]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[28]

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[25][29][30]

Caption: Workflow for in vitro metabolic stability assay.

V. Structure-Property Relationships: A Summary

The physicochemical properties of substituted diaryl ureas are intricately linked to their chemical structure. The following table summarizes the general effects of different substituent types on these key properties.

Physicochemical PropertyEffect of Electron-Withdrawing Groups (e.g., -CF3, -Cl)Effect of Electron-Donating Groups (e.g., -OCH3, -CH3)Effect of Polar/Ionizable Groups (e.g., -COOH, -NH2)
Hydrogen Bond Donating Strength IncreasedDecreasedCan act as H-bond donors/acceptors
Lipophilicity (logP) Generally IncreasedGenerally Increased (if alkyl)Decreased
Aqueous Solubility Generally DecreasedGenerally DecreasedGenerally Increased
Metabolic Stability Can be increased by blocking metabolic sitesCan be susceptible to oxidationCan influence metabolic pathways

This table provides general trends; the actual effect can be position-dependent and influenced by other structural features.

Conclusion

A thorough understanding and careful optimization of the physicochemical properties of substituted diaryl ureas are paramount for the successful development of novel therapeutics. The interplay between hydrogen bonding, lipophilicity, solubility, and metabolic stability dictates the pharmacokinetic profile and ultimately the clinical viability of these promising compounds. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these critical parameters, enabling researchers to make informed decisions in the design and selection of diaryl urea-based drug candidates.

References

  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. (2021). PMC. [Link]

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (n.d.). Research in Pharmaceutical Sciences. [Link]

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? (2005). Crystal Growth & Design - ACS Publications. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). ResearchGate. [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. (2016). MDPI. [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). PMC. [Link]

  • Diarylureas as Antitumor Agents. (2021). MDPI. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. (2008). Ingenta Connect. [Link]

  • assessment of reverse - phase. (n.d.). ECETOC. [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. [Link]

  • Structure–activity relationship (SAR) for diaryl urea derivatives (XVI)... (n.d.). ResearchGate. [Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). Bentham Science Publishers. [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). Repository of Research and Investigative Information. [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety | Sadeghian-Rizi | Research in Pharmaceutical Sciences. (n.d.). Research in Pharmaceutical Sciences. [Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. (2025). PMC. [Link]

  • Diaryl Ureas as an Antiprotozoal Chemotype. (n.d.). PMC. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

  • Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. (2018). PubMed. [Link]

  • Shake Flask logK. (2017). Lokey Lab Protocols. [Link]

  • (PDF) Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. (2025). ResearchGate. [Link]

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? | Request PDF. (n.d.). ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH. [Link]

  • Diarylureas | Encyclopedia MDPI. (2021). MDPI. [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (2025). ResearchGate. [Link]

  • Urea hydrogen-bond donor strengths: bigger is not always better. (2024). PMC. [Link]

  • Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. (2014). PubMed. [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (n.d.). PMC. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). ACS Publications. [Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. (n.d.). PubMed. [Link]

  • In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents. (2021). PMC. [Link]

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An In-depth Technical Guide to the Structure and Synthesis of 1,3-Bis[4-(trifluoromethyl)phenyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Bis[4-(trifluoromethyl)phenyl]urea is a symmetrically substituted diaryl urea that has garnered significant interest within the scientific community. Its robust chemical structure, characterized by the presence of two trifluoromethylphenyl groups, imparts unique properties that make it a valuable building block in various fields. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and material science. The trifluoromethyl groups significantly enhance the compound's chemical stability and lipophilicity, making it a key component in the development of agrochemicals, pharmaceuticals, and advanced materials.[1] In pharmaceutical research, it serves as a scaffold for synthesizing novel compounds with potential therapeutic applications.[1] Furthermore, its thermal stability and chemical resistance make it a candidate for the formulation of high-performance polymers.[1]

Molecular Structure and Physicochemical Properties

The structure of 1,3-Bis[4-(trifluoromethyl)phenyl]urea consists of a central urea functional group (–NH–C(=O)–NH–) symmetrically substituted with a 4-(trifluoromethyl)phenyl group on each nitrogen atom. The presence of the electron-withdrawing trifluoromethyl (–CF3) groups on the phenyl rings significantly influences the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of 1,3-Bis[4-(trifluoromethyl)phenyl]urea

PropertyValueSource
IUPAC Name 1,3-bis[4-(trifluoromethyl)phenyl]urea[2]
CAS Number 1960-88-9[1][2]
Molecular Formula C₁₅H₁₀F₆N₂O[1][2]
Molecular Weight 348.25 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 227 °C (decomposes)[1]
Solubility Insoluble in water, soluble in polar organic solvents like DMSO and DMF.

Synthesis of 1,3-Bis[4-(trifluoromethyl)phenyl]urea

The synthesis of symmetrical diaryl ureas such as 1,3-Bis[4-(trifluoromethyl)phenyl]urea can be achieved through several synthetic routes. A common and efficient laboratory-scale method involves the reaction of 4-(trifluoromethyl)aniline with a phosgene equivalent, such as triphosgene. This approach offers high yields and purity. Historically, phosgene gas was used, but due to its extreme toxicity, safer alternatives like solid triphosgene are now preferred.[3] Another established method is the reaction of 4-(trifluoromethyl)phenyl isocyanate with 4-(trifluoromethyl)aniline.

Phosgene-Free Synthesis via Triphosgene: A Recommended Protocol

This section details a reliable, phosgene-free laboratory procedure for the synthesis of 1,3-Bis[4-(trifluoromethyl)phenyl]urea from 4-(trifluoromethyl)aniline using triphosgene as a carbonyl source. The reaction proceeds by the in situ formation of 4-(trifluoromethyl)phenyl isocyanate, which then reacts with a second equivalent of the aniline.

Reaction Scheme:

Synthesis_of_1_3_Bis_4_trifluoromethyl_phenyl_urea cluster_reactants Reactants cluster_product Product 4_tfm_aniline 2 x 4-(Trifluoromethyl)aniline product 1,3-Bis[4-(trifluoromethyl)phenyl]urea 4_tfm_aniline->product Reacts with triphosgene Triphosgene triphosgene->product Carbonyl source base Base (e.g., Triethylamine) base->product Acid scavenger caption Overall reaction for the synthesis.

Figure 1: Overall reaction for the synthesis.

Experimental Protocol:

Materials:

  • 4-(Trifluoromethyl)aniline (2.0 equivalents)

  • Triphosgene (0.35 equivalents)

  • Triethylamine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.35 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Aniline and Base: In a separate flask, prepare a solution of 4-(trifluoromethyl)aniline (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.

  • Reaction: Add the aniline/base solution dropwise to the triphosgene solution at 0 °C over a period of 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 1,3-Bis[4-(trifluoromethyl)phenyl]urea as a white crystalline solid.

Mechanism of Reaction:

The reaction proceeds in two main stages. First, triphosgene reacts with one equivalent of 4-(trifluoromethyl)aniline in the presence of a base to form the corresponding isocyanate intermediate. This isocyanate is then attacked by a second equivalent of the aniline to form the final urea product.

Reaction_Mechanism cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation Aniline1 4-(CF3)Ph-NH2 Isocyanate 4-(CF3)Ph-N=C=O Aniline1->Isocyanate + Triphosgene - 2HCl Triphosgene Triphosgene Isocyanate2 4-(CF3)Ph-N=C=O Aniline2 4-(CF3)Ph-NH2 Urea 1,3-Bis[4-(trifluoromethyl)phenyl]urea Aniline2->Urea Isocyanate2->Urea caption Simplified reaction mechanism.

Figure 2: Simplified reaction mechanism.

Structural Elucidation and Spectroscopic Analysis

The structure of 1,3-Bis[4-(trifluoromethyl)phenyl]urea can be unequivocally confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

  • A singlet for the two N-H protons. The chemical shift of this peak can vary depending on the solvent and concentration.

  • Two doublets in the aromatic region, corresponding to the four aromatic protons on each phenyl ring. The protons ortho to the trifluoromethyl group will appear as one doublet, and the protons meta will appear as another, showing coupling to each other.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the different carbon environments:

  • A signal for the carbonyl carbon of the urea group.

  • Signals for the quaternary carbon attached to the trifluoromethyl group and the carbon attached to the nitrogen.

  • Signals for the aromatic CH carbons.

  • A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present:

  • N-H Stretching: A characteristic absorption band in the region of 3300-3400 cm⁻¹.

  • C=O Stretching (Amide I band): A strong absorption band typically found around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II band): An absorption in the region of 1550-1620 cm⁻¹.

  • C-N Stretching: Absorptions in the fingerprint region.

  • C-F Stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 348. The fragmentation pattern would likely involve cleavage of the C-N bonds and loss of the trifluoromethyl groups, providing further structural confirmation.

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of safety. All chemicals used in the synthesis of 1,3-Bis[4-(trifluoromethyl)phenyl]urea should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Triphosgene is a safer alternative to phosgene gas but should still be handled with extreme caution as it can decompose to release phosgene.[3] Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

1,3-Bis[4-(trifluoromethyl)phenyl]urea is a versatile and valuable compound with a well-defined structure and accessible synthetic routes. This guide provides a foundational understanding for researchers and professionals, enabling them to confidently synthesize, characterize, and utilize this compound in their respective fields of research and development. The methodologies and data presented herein are based on established chemical principles and are intended to support further innovation in the application of this important chemical entity.

References

  • Xiong, Y., et al. (2017). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 13, 1593-1643. [Link]

  • PubChem. (n.d.). 1,3-Bis[4-(trifluoromethyl)phenyl]urea. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

The Diaryl Urea Scaffold: A Pharmacophore History & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Linker

In the annals of kinase inhibitor discovery, few structural motifs have proven as versatile and enduring as the diaryl urea .[1][2] Originally identified in high-throughput screens against Raf-1 kinase, this scaffold fundamentally altered the trajectory of targeted oncology.[3] It introduced the industry to the practical application of Type II inhibition —stabilizing the inactive "DFG-out" conformation of the kinase domain.

This guide analyzes the discovery, structural evolution, and synthetic chemistry of diaryl urea inhibitors.[1] It traces the lineage from the first-in-class Sorafenib to second-generation analogs like Regorafenib and structurally divergent successors like Lenvatinib , providing a mechanistic rationale for their design and clinical utility.[3]

The Genesis: From Library Screen to Clinical Standard

The story begins in the late 1990s at Bayer and Onyx Pharmaceuticals. The objective was to target the RAS-RAF-MEK-ERK signaling pathway, a central driver in cellular proliferation.[3][4]

The Discovery of BAY 43-9006 (Sorafenib)[3]
  • The Screen: A high-throughput screen (HTS) of approximately 200,000 compounds was conducted against Raf-1 (C-Raf).[3]

  • The Hit: A 3-thienyl urea compound emerged as a lead with an IC50 of ~17 µM.

  • Optimization (SAR): Medicinal chemists recognized the urea linker as the critical pharmacophore. The optimization focused on two flanking regions:

    • The Hinge Binder: The distal pyridine ring was optimized to interact with the ATP-binding hinge region.

    • The Hydrophobic Tail: The 3-thienyl group was replaced with a 4-chloro-3-(trifluoromethyl)phenyl moiety.[3] This substitution was pivotal; the lipophilic CF3 and Cl groups improved potency by filling the hydrophobic "selectivity pocket" exposed only in the inactive kinase conformation.

The result was Sorafenib (BAY 43-9006) , a nanomolar inhibitor of Raf-1, B-Raf, and unexpectedly, VEGFR2 and PDGFR. This "off-target" activity against angiogenic kinases became the drug's primary clinical asset, leading to approvals in Renal Cell Carcinoma (RCC) and Hepatocellular Carcinoma (HCC).

Structural Biology: The Type II Binding Mode

The diaryl urea scaffold is the textbook example of Type II Kinase Inhibition . Unlike Type I inhibitors (e.g., Sunitinib) that compete directly with ATP in the active conformation, diaryl ureas bind to and stabilize the inactive (DFG-out) conformation.

The "Glu-Out" Interaction Network

The urea moiety does not just act as a linker; it functions as a rigid "molecular glue" that bridges the N-terminal and C-terminal lobes of the kinase.[3]

  • Donor Interactions: The two urea NH protons donate hydrogen bonds to:

    • The conserved Glutamate (Glu) residue in the

      
      C-helix (e.g., Glu500 in B-Raf).
      
    • The conserved Aspartate (Asp) residue of the DFG motif (e.g., Asp593 in B-Raf).

  • Acceptor Interaction: The urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG Aspartate.[1]

This network locks the


C-helix in a non-productive position and forces the Phenylalanine of the DFG motif to flip "out," opening a hydrophobic pocket that accommodates the inhibitor's "tail" (the trifluoromethyl-phenyl group).

BindingMode Urea Diaryl Urea Core (NH-CO-NH) Glu Glu (αC-Helix) (e.g., Glu500) Urea->Glu H-Bond (Donor) Asp Asp (DFG Motif) (e.g., Asp593) Urea->Asp H-Bond (Donor) Asp->Urea H-Bond (Backbone Acceptor) Pocket Hydrophobic Pocket (DFG-out) Tail Lipophilic Tail (CF3-Phenyl) Tail->Pocket Van der Waals / Hydrophobic

Figure 1: Schematic of the Type II binding interaction network characteristic of diaryl urea inhibitors.

Evolution of the Scaffold: SAR & Analogues

Following Sorafenib, the scaffold was modified to improve potency, selectivity, or pharmacokinetic properties.

Regorafenib: The Fluorine Walk

Regorafenib (Stivarga) is structurally nearly identical to Sorafenib, differing only by a single fluorine atom on the central phenyl ring.

  • Modification: Addition of a Fluorine at the C-4 position of the central phenoxy ring (ortho to the urea).

  • Effect: The fluorine atom enhances the compound's biochemical potency against VEGFR2 and TIE2, likely due to electronic effects strengthening the urea H-bonds and improved lipophilicity. It also alters metabolic stability.

Lenvatinib: Breaking the "Diaryl" Rule

Lenvatinib (Lenvima) represents a divergence. While it retains the urea linker, it is technically a Quinoline-Urea-Cyclopropane .[3]

  • Modification: The distal aryl ring is replaced by a Cyclopropyl group.

  • Mechanistic Shift: Unlike Sorafenib, Lenvatinib binds to VEGFR2 in a DFG-in (active-like) conformation [1].[3] The cyclopropane ring interacts with the ATP-binding region's gatekeeper, while the quinoline binds the hinge. This unique "Type V" or hybrid binding mode results in rapid association kinetics and prolonged residence time.

Tivozanib: High Selectivity

Tivozanib (Fotivda) incorporates an isoxazole ring in place of the distal phenyl group.

  • Modification: Quinoline-Urea-Isoxazole.[3]

  • Effect: The isoxazole confers exceptional selectivity for VEGFR 1, 2, and 3, minimizing off-target toxicities associated with broader kinase inhibition (e.g., skin reactions seen with Sorafenib).

Table 1: Comparative SAR of Key Urea Inhibitors
DrugCore ScaffoldKey SubstituentsBinding ModePrimary Targets
Sorafenib Diaryl Urea4-Cl-3-(CF3) PhenylType II (DFG-out)RAF, VEGFR, PDGFR
Regorafenib Diaryl UreaFluorine on central ringType II (DFG-out)VEGFR, TIE2, RAF, KIT
Lenvatinib Aryl-Alkyl UreaCyclopropyl tailHybrid (DFG-in)VEGFR, FGFR, RET
Linifanib Diaryl UreaIndazole headType IIVEGFR, PDGFR
Tivozanib Heteroaryl UreaIsoxazole tailType IIVEGFR (Highly Selective)

Technical Protocols

General Synthesis of Diaryl Ureas

The synthesis of asymmetrical diaryl ureas is a staple in medicinal chemistry. Two primary routes are employed: the Isocyanate Method (high reactivity, moisture sensitive) and the Carbamate Method (safer, more robust).

Method A: The Carbamate Route (Recommended)

This method avoids the handling of toxic isocyanates and allows for the coupling of complex amines.

Reagents:

  • Amine A (e.g., 4-chloro-3-(trifluoromethyl)aniline)[3]

  • Phenyl Chloroformate[3][5][6]

  • Amine B (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)[3][7]

  • Base (Pyridine or Triethylamine)[3]

  • Solvent (DCM or THF)[3]

Protocol:

  • Activation: Dissolve Amine A (1.0 eq) in dry DCM at 0°C. Add Pyridine (1.2 eq) followed by dropwise addition of Phenyl Chloroformate (1.1 eq).

  • Formation: Stir at room temperature for 1-2 hours. Monitor by TLC/LCMS for the formation of the Phenyl Carbamate intermediate.

  • Quench: Wash the organic layer with 1N HCl, then Brine. Dry over Na2SO4 and concentrate. (Intermediate can often be used crude).

  • Coupling: Dissolve the Phenyl Carbamate intermediate (1.0 eq) in DMSO or DMF. Add Amine B (1.0 eq) and Triethylamine (2.0 eq).

  • Heating: Heat the mixture to 60-80°C for 4-12 hours. The nucleophilic amine B attacks the carbamate, displacing phenol.

  • Isolation: Pour reaction mixture into ice water. The diaryl urea product typically precipitates. Filter, wash with water and ether. Recrystallize from Ethanol/Water if necessary.

Synthesis AmineA Amine A (Tail) Carbamate Phenyl Carbamate Intermediate AmineA->Carbamate DCM, Pyridine 0°C -> RT PhOCOCl Phenyl Chloroformate PhOCOCl->Carbamate Product Diaryl Urea Product Carbamate->Product DMSO, Et3N 60-80°C AmineB Amine B (Head) AmineB->Product

Figure 2: The Carbamate coupling route for asymmetrical urea synthesis.[3]

Biochemical Kinase Assay (Representative)

To validate the activity of a synthesized urea inhibitor, a FRET-based or radiometric assay is standard.

Assay Principle: Measurement of phosphate transfer from ATP to a peptide substrate by Recombinant Kinase (e.g., B-Raf V600E).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare 2x Kinase solution in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).

  • Substrate Mix: Prepare 2x ATP/Peptide substrate solution (at Km concentrations).

  • Reaction:

    • Add 10 µL Enzyme Mix to 384-well plate.

    • Add 100 nL Compound. Incubate 15 min (allows Type II inhibitors to induce conformational change).

    • Add 10 µL Substrate Mix to initiate.

  • Termination: Stop reaction after 60 min using EDTA/Detection Reagent.

  • Readout: Measure Fluorescence or Radioactivity. Calculate IC50 using a 4-parameter logistic fit.

References

  • Okamoto, K., et al. (2015). "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[8] ACS Medicinal Chemistry Letters, 6(1), 89-94.

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.

  • Wan, P. T., et al. (2004).[9] "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. [3]

  • Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity." International Journal of Cancer, 129(1), 245-255. [3]

  • Gotink, K. J., & Verheul, H. M. (2010). "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis, 13(1), 1-14.

Sources

Technical Guide: Mechanism of Action of Diaryl Urea Compounds in Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diaryl urea compounds represent a privileged scaffold in oncology, functioning primarily as Type II kinase inhibitors .[1][2][3] Unlike Type I inhibitors that compete directly with ATP in the active conformation, diaryl ureas (e.g., Sorafenib, Regorafenib) stabilize the kinase in an inactive DFG-out conformation . This distinct binding mode confers high selectivity and prolonged residence time. Beyond kinase inhibition, recent evidence confirms a secondary, non-enzymatic mechanism involving the induction of ferroptosis via System Xc- inhibition, providing a dual-strike capability against resistant phenotypes.

Structural Biology & Chemical Causality

The efficacy of diaryl ureas is not accidental; it is a direct consequence of the urea linker's geometry, which acts as a "molecular anchor."

The Urea "Anchor" Effect

The urea moiety (


) is the critical pharmacophore. It functions through a specific hydrogen-bonding network that "locks" the kinase activation loop into an inactive state.
  • Donor-Acceptor Logic: The two NH groups of the urea act as hydrogen bond donors.[1][3]

  • The Glu-Lys Salt Bridge: In active kinases, a conserved Glutamate (

    
    C-helix) forms a salt bridge with a Lysine (
    
    
    
    3-strand). Diaryl ureas disrupt or exploit this region.
  • The DFG-Flip: The inhibitor forces the Phenylalanine (F) of the DFG motif (Asp-Phe-Gly) to flip inward toward the ATP pocket, creating a new allosteric hydrophobic pocket.

Visualization of Binding Logic

The following diagram illustrates the Type II binding mode, highlighting the critical H-bond network stabilized by the urea linker.

BindingMode Urea Diaryl Urea Linker (-NH-CO-NH-) Glu Conserved Glutamate (αC-Helix) Urea->Glu H-Bond (Donor) Asp Aspartate (DFG Motif) Urea->Asp H-Bond (Donor) HydroPocket Allosteric Hydrophobic Pocket Tail Lipophilic Tail (e.g., -CF3 Phenyl) Tail->HydroPocket Van der Waals Interaction Head Heterocyclic Head (ATP Pocket) Head->Asp Steric Occlusion

Figure 1: Structural logic of Type II inhibition. The urea linker anchors the inhibitor to the conserved Glu and Asp residues, stabilizing the DFG-out inactive conformation.

Primary Mechanism: Multi-Kinase Inhibition

Diaryl ureas are "dirty" drugs in the most useful sense—they target multiple oncogenic kinases simultaneously.

Target Profile
  • RAF Kinases (C-RAF, B-RAF V600E): Inhibition blocks the MAPK signaling cascade, arresting cell proliferation.

  • Angiogenic Receptors (VEGFR-2/3, PDGFR-

    
    ):  Inhibition prevents tumor vascularization.
    
  • Stromal Targets (KIT, FLT3): Relevant in GIST and AML.

The "DFG-Out" Consequence

By binding to the DFG-out conformation, diaryl ureas achieve a slow off-rate . Once bound, the kinase must undergo significant conformational changes to release the drug, leading to prolonged suppression of signaling even after the free drug is cleared from circulation.

Secondary Mechanism: Ferroptosis Induction

Emerging research identifies ferroptosis—an iron-dependent form of programmed cell death—as a key mechanism for diaryl ureas, particularly Sorafenib, independent of kinase activity.

System Xc- Inhibition
  • Target: SLC7A11 (xCT), the light chain of the cystine/glutamate antiporter.

  • Mechanism: Sorafenib sterically blocks cystine uptake.

  • Cascade: Reduced Cystine

    
     Depleted Glutathione (GSH) 
    
    
    
    Loss of GPX4 activity
    
    
    Accumulation of Lipid Peroxides
    
    
    Membrane Rupture.
Dual-Action Pathway Diagram

This diagram maps the concurrent inhibition of proliferative signaling and the induction of oxidative stress.

DualPathway cluster_kinase Anti-Proliferation (Kinase Dependent) cluster_ferro Ferroptosis (Kinase Independent) Drug Diaryl Urea (e.g., Sorafenib) RTK RTKs (VEGFR/PDGFR) Drug->RTK Inhibits RAF RAF (B-RAF/C-RAF) Drug->RAF Inhibits xCT System Xc- (SLC7A11) Drug->xCT Inhibits RAS RAS RTK->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif Cys Cystine Uptake xCT->Cys Blocks GSH GSH Synthesis Cys->GSH GPX4 GPX4 Activity GSH->GPX4 ROS Lipid ROS Accumulation GPX4->ROS Prevents Death Ferroptosis ROS->Death Triggers

Figure 2: Dual mechanism of action. Left: Kinase cascade inhibition.[1][2][3][4] Right: Metabolic interference leading to ferroptosis.

Experimental Validation Framework

To validate these mechanisms in a new diaryl urea derivative, the following self-validating protocols are recommended.

Protocol A: Kinase Inhibition Assay (TR-FRET)

Objective: Determine IC50 against specific kinases (e.g., B-RAF V600E). Causality: Uses Time-Resolved Fluorescence Resonance Energy Transfer to measure phosphorylation events.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of test compound (serial dilution in DMSO) into a 384-well low-volume plate.

  • Enzyme Mix: Add 5 µL of 2X Kinase/Antibody mixture (e.g., B-RAF + Eu-anti-GST antibody). Incubate 30 min at RT.

  • Substrate Mix: Add 5 µL of 2X Tracer/Substrate mixture (e.g., Alexa647-labeled substrate).

  • Reaction: Incubate for 1 hour at RT.

  • Detection: Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculation: Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Concentration].
    
Protocol B: Ferroptosis Validation (Lipid Peroxidation)

Objective: Confirm if cell death is iron-dependent. Causality: C11-BODIPY dye shifts fluorescence from red to green upon oxidation by lipid ROS.

  • Seeding: Seed HT-1080 or HepG2 cells (5,000 cells/well) in 96-well plates.

  • Treatment Groups:

    • Group A: Vehicle (DMSO).[5]

    • Group B: Diaryl Urea (10 µM).

    • Group C: Diaryl Urea + Ferrostatin-1 (1 µM) [Negative Control - must rescue viability].

    • Group D: Erastin (10 µM) [Positive Control ].

  • Incubation: Treat for 24 hours.

  • Staining: Add C11-BODIPY (581/591) to a final concentration of 2 µM. Incubate 30 min at 37°C.

  • Analysis: Harvest cells and analyze via Flow Cytometry (FITC channel). A shift to green indicates lipid peroxidation.

Workflow Diagram

Workflow cluster_enzymatic Step 1: Target Engagement cluster_cellular Step 2: Cellular Mechanism Start New Diaryl Urea Derivative KinaseAssay TR-FRET Kinase Panel (RAF, VEGFR) Start->KinaseAssay IC50 Determine IC50 KinaseAssay->IC50 Viability MTS Assay (+/- Ferrostatin-1) IC50->Viability If < 1µM Western Western Blot (p-ERK, p-MEK) Viability->Western Confirm Kinase Block ROS C11-BODIPY Flow Cytometry Viability->ROS Confirm Ferroptosis

Figure 3: Step-by-step validation workflow for diaryl urea candidates.

Data Summary: Comparative Potency

The following table summarizes the inhibitory profiles of key diaryl urea compounds, highlighting the correlation between structure and target specificity.

CompoundPrimary TargetsIC50 (nM)Binding ModeKey Structural Feature
Sorafenib C-RAF, VEGFR-2, PDGFR-

6 (C-RAF), 90 (VEGFR)Type II (DFG-out)N-methylpicolinamide head
Regorafenib VEGFR-2, TIE2, RET, KIT~1.5 (VEGFR-2)Type II (DFG-out)Fluorine on central phenyl ring
Tivozanib VEGFR-1/2/30.21 (VEGFR-2)Type II (DFG-out)Isoxazole ring
Linifanib VEGFR, PDGFR10 (VEGFR-2)Type II (DFG-out)Rigid bicyclic head group

Note: Data compiled from biochemical profiling assays [1, 5]. Lower IC50 indicates higher potency.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research.[1] Link

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. Link

  • Dixon, S. J., et al. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. Link

  • Lachaier, E., et al. (2014). Sorafenib induces ferroptosis in human hepatocellular carcinoma cells. Cancer Research.[1] Link

  • Garuti, L., et al. (2016).[6] Irreversible protein kinase inhibitors.[4] Current Medicinal Chemistry. Link

  • Liu, Y., et al. (2018). Sorafenib selects for lethal metabolic bottlenecks in hepatocellular carcinoma. Nature Communications. Link

Sources

safety and handling precautions for 1,3-Bis[4-(trifluoromethyl)phenyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1,3-Bis[4-(trifluoromethyl)phenyl]urea

Introduction: Contextualizing a Key Research Compound

1,3-Bis[4-(trifluoromethyl)phenyl]urea (CAS No: 1960-88-9) is a specialized urea derivative distinguished by the presence of trifluoromethyl groups on its phenyl rings.[1][2] This structural feature significantly enhances its chemical stability and lipophilicity, making it a compound of considerable interest across multiple scientific domains.[2] In pharmaceutical development, it serves as a scaffold for synthesizing compounds with potential anti-inflammatory and analgesic properties.[2] Its biological activity is also leveraged in agricultural science for the development of potent herbicides.[2] Furthermore, in material science, the trifluoromethyl groups contribute to improved thermal stability and chemical resistance in high-performance polymers.[2]

Given its utility and increasing use in research and development, a comprehensive understanding of its safety profile and handling requirements is paramount. This guide provides an in-depth, experience-driven perspective on managing the risks associated with this compound, moving beyond mere procedural lists to explain the scientific rationale behind each precaution.

Section 1: Hazard Identification and Risk Assessment

While some safety data sheets (SDS) may indicate no known OSHA hazards, the toxicological properties of 1,3-Bis[4-(trifluoromethyl)phenyl]urea have not been fully investigated.[3][4] A prudent approach, grounded in established chemical safety principles, dictates that it should be handled as a potentially hazardous substance. The primary risks are associated with its physical form—a fine, white to off-white crystalline powder—which can easily become airborne.[2]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3][5] The fine particulate nature increases the risk of deep lung deposition.

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[6][7]

  • Eye Contact: Can cause serious eye irritation.[6][7] Direct contact with the powder can lead to mechanical and chemical irritation.

  • Ingestion: May be harmful if swallowed.[4][6]

It is crucial to note that related fluorinated aromatic compounds can possess toxic properties, including potential reproductive or carcinogenic effects. In the absence of specific data for this compound, a conservative risk assessment warrants treating it with a high degree of caution.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₅H₁₀F₆N₂O[1][2]
Molecular Weight 348.24 g/mol [1]
Appearance White to almost white powder/crystal[2]
Melting Point 227 °C (decomposes)[2][8]
CAS Number 1960-88-9[8]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of laboratory safety. It prioritizes eliminating hazards at their source. When handling 1,3-Bis[4-(trifluoromethyl)phenyl]urea, this translates to a multi-layered strategy.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Ventilation: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a powder containment hood.[3] This is non-negotiable. The rationale is to contain the fine powder and prevent the generation of airborne dust, thus mitigating the primary inhalation risk.[5]

  • Process Enclosures: For larger-scale operations, the use of glove boxes or other process enclosures is recommended to provide a higher level of containment.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[3][9] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety glasses.

  • Hand Protection: Handle with chemically resistant gloves.[3] Nitrile gloves are a common choice, but it is critical to consult the manufacturer's glove compatibility chart for the specific solvents being used in your workflow.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10]

  • Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[10] For procedures with a higher risk of contamination, consider disposable coveralls.

  • Respiratory Protection: Respiratory protection is generally not required when adequate engineering controls (i.e., a fume hood) are used.[5] However, in situations where dust cannot be controlled at the source, such as during a large spill cleanup, a NIOSH-approved N95 or P1 type dust respirator may be necessary.[5][11] Note that respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[10]

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is the cornerstone of a self-validating and trustworthy safety system.

Workflow for Safe Handling and Solution Preparation

This protocol outlines the essential steps for safely handling the solid compound and preparing a stock solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Storage Phase P1 Verify Fume Hood Certification & Airflow P2 Don PPE: Lab Coat, Gloves, Safety Glasses P1->P2 P3 Gather & Inspect All Equipment P2->P3 P4 Pre-label All Destination Vessels P3->P4 H1 Place Weigh Paper on Analytical Balance P4->H1 Proceed to Handling H2 Carefully Transfer Solid with Spatula H1->H2 H3 Record Mass & Close Primary Container H2->H3 H4 Transfer Solid to Pre-labeled Vessel H3->H4 H5 Add Solvent Slowly to Dissolve H4->H5 C1 Seal Solution Container & Primary Reagent Bottle H5->C1 Proceed to Cleanup C2 Wipe Down Work Surface & Equipment C1->C2 C3 Dispose of Contaminated Weigh Paper, Wipes in Solid Waste Container C2->C3 C4 Remove PPE & Wash Hands Thoroughly C3->C4 C5 Store Compound and Solution Appropriately C4->C5

Caption: Safe Handling & Solution Preparation Workflow.

Step-by-Step Methodology:

  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Don all required PPE: a lab coat, appropriate gloves, and safety glasses.

    • Assemble all necessary materials: the reagent container, spatulas, weigh paper, and the vessel for the final solution.

    • Clearly label the final solution container with the compound name, concentration, solvent, date, and your initials.

  • Weighing (inside the fume hood):

    • Place a piece of weigh paper on the analytical balance and tare it.

    • Gently open the reagent container. Avoid any abrupt movements that could aerosolize the powder.

    • Using a clean spatula, carefully transfer the desired amount of 1,3-Bis[4-(trifluoromethyl)phenyl]urea onto the weigh paper.

    • Securely close the main reagent container immediately after transferring the solid.

  • Solution Preparation (inside the fume hood):

    • Carefully transfer the weighed powder into the pre-labeled flask or beaker.

    • Slowly add the desired solvent, ensuring the powder is wetted without splashing.

    • Stir or sonicate as needed until the solid is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel.

    • Dispose of the used weigh paper and any contaminated cleaning materials into a designated solid hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.

  • Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[3][12] Storage at room temperature is generally acceptable.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][13] Contact with these substances could lead to vigorous, exothermic reactions.

Waste Disposal

All waste containing 1,3-Bis[4-(trifluoromethyl)phenyl]urea must be treated as hazardous waste.

  • Solid Waste: Collect excess solid reagent, contaminated weigh paper, gloves, and wipes in a clearly labeled, sealed container for solid hazardous waste.[10]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled container for halogenated organic solvent waste.

  • Procedure: All disposal must be carried out in accordance with federal, state, and local environmental regulations.[6] Do not dispose of this chemical down the drain.[12]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] Show the Safety Data Sheet to the medical professional.[3]

Spill Response
  • Small Spill: For a small spill contained within a fume hood, trained personnel should wear appropriate PPE, gently sweep up the powder, and place it in a sealed container for disposal.[3] Avoid actions that create dust.[10] Clean the area with a wet wipe.

  • Large Spill: Evacuate the immediate area and prevent entry. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.

Firefighting Measures
  • Extinguishing Media: Use a carbon dioxide, dry chemical extinguisher, water spray, or foam.[3]

  • Hazards: Upon thermal decomposition, the compound may release toxic and corrosive gases, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[3][11]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Conclusion

1,3-Bis[4-(trifluoromethyl)phenyl]urea is a valuable compound for scientific innovation. Its safe use hinges on a proactive and informed approach to risk management. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling and emergencies, researchers can confidently and safely harness its potential. Always consult the most recent Safety Data Sheet before use and ensure all laboratory personnel are trained on these procedures.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 472928, 1,3-Bis[4-(trifluoromethyl)phenyl]urea. Available at: [Link]

  • AAPPTec, LLC (N.D.). Safety Data Sheet for Fmoc-Phe(4-CF3)-OH. [This is for a related compound but provides relevant handling information for the chemical class]. Available at: [Link]

  • Chem-Space (2022). 1,3-Bis[4-(trifluoromethyl)phenyl]urea Product Information. Available at: [Link]

  • Washington State University (N.D.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Urea. Available at: [Link]

  • Swancorp Pty Ltd (N.D.). UREA (UREA) Safety Data Sheet. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (2013). Safety Data Sheet for Urea. Available at: [Link]

  • Harper College (2005). Material Safety Data Sheet: Urea. Available at: [Link]

  • AAPPTec, LLC (N.D.). Safety Data Sheet for Fmoc-D-Phe(4-CF3)-OH. [SDS for a related compound illustrating general dust hazards]. Available at: [Link]

  • Hach (N.D.). Material Safety Data Sheet: Urea. Available at: [Link]

  • Summit Fertilizers (2023). UREA Safety Data Sheet. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 1,3-Bis[4-(trifluoromethyl)phenyl]urea in Agricultural Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Diarylurea in Crop Protection

1,3-Bis[4-(trifluoromethyl)phenyl]urea is a diarylurea compound with significant potential in agricultural research, primarily as a potent herbicidal agent.[1] Its chemical structure, characterized by two trifluoromethylphenyl groups linked by a urea bridge, imparts properties conducive to biological activity. The trifluoromethyl groups, known for enhancing metabolic stability and lipophilicity, contribute to the compound's efficacy.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the application of 1,3-Bis[4-(trifluoromethyl)phenyl]urea in an agricultural context. While its primary established role is in weed management, we will also explore its potential, though less substantiated, applications as an insecticide and fungicide based on the known activities of related diarylurea compounds.

I. Herbicidal Application: A Potent Inhibitor of Photosynthesis

The most well-documented agricultural application of 1,3-Bis[4-(trifluoromethyl)phenyl]urea is its activity as a herbicide.[1] Like other phenylurea herbicides, its mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical process for plant survival.[2][3]

Mechanism of Action: Disruption of the Photosynthetic Electron Transport Chain

1,3-Bis[4-(trifluoromethyl)phenyl]urea acts as a potent and specific inhibitor of the photosynthetic electron transport chain within the chloroplasts of susceptible plants.[2][4] The compound binds to the D1 protein of the Photosystem II complex, specifically at the QB binding niche.[5] This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide physically blocks the transfer of electrons from the primary quinone acceptor (QA) to plastoquinone.[2]

This blockage has two major consequences for the plant:

  • Cessation of Energy Production: The interruption of electron flow halts the production of ATP and NADPH, the essential energy and reducing power required for carbon fixation (the Calvin cycle). Without these, the plant cannot produce the sugars necessary for growth and metabolism, leading to starvation.[4]

  • Oxidative Stress: The blockage of electron transport leads to an accumulation of high-energy electrons at QA and the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[2][5] These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[5] The visible symptoms of this process are chlorosis (yellowing) followed by necrosis (tissue death).

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma Light Light Energy (Photons) PSII Photosystem II (PSII) P680 Light->PSII Excites P680 Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- ROS Reactive Oxygen Species (ROS) Production QB_site->ROS Cytb6f Cytochrome b6f PQ->Cytb6f e- to PSI ATP_NADPH ATP & NADPH Production Halted Cytb6f->ATP_NADPH Herbicide 1,3-Bis[4-(trifluoromethyl)phenyl]urea Herbicide->QB_site Blocks PQ binding Calvin_Cycle Calvin Cycle Inhibition ATP_NADPH->Calvin_Cycle Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Caption: Mechanism of Photosystem II inhibition by 1,3-Bis[4-(trifluoromethyl)phenyl]urea.

Protocol 1: Whole-Plant Pot Bioassay for Herbicidal Efficacy

This protocol is designed to determine the herbicidal efficacy of 1,3-Bis[4-(trifluoromethyl)phenyl]urea on various weed species in a controlled greenhouse environment.

Materials:

  • 1,3-Bis[4-(trifluoromethyl)phenyl]urea (purity ≥98%)

  • Acetone (reagent grade)

  • Tween® 20 or other non-ionic surfactant

  • Distilled water

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Setaria viridis (green foxtail)) and a crop species for selectivity testing (e.g., Zea mays (corn), Glycine max (soybean))

  • Greenhouse or growth chamber with controlled temperature, humidity, and photoperiod

  • Calibrated laboratory sprayer

  • Analytical balance and volumetric flasks

  • Drying oven

Procedure:

  • Plant Preparation:

    • Sow seeds of the selected weed and crop species in pots.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged and are established.

    • Grow the plants until they reach the 2-4 true leaf stage.

  • Preparation of Herbicide Solutions:

    • Prepare a stock solution of 1,3-Bis[4-(trifluoromethyl)phenyl]urea in acetone (e.g., 10,000 ppm).

    • From the stock solution, prepare a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% v/v Tween® 20). The final concentrations should span a range expected to cause from 0% to 100% growth inhibition. A starting range could be 0, 1, 10, 50, 100, and 500 ppm.

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design with at least four replicates per treatment.

    • Apply the herbicide solutions evenly to the foliage of the plants using a calibrated laboratory sprayer. Ensure uniform coverage.

    • Include a control group that is sprayed only with the water and surfactant solution.

  • Data Collection and Analysis:

    • Return the treated plants to the greenhouse or growth chamber.

    • Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no injury) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Calculate the percent growth reduction relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 (the concentration that causes a 50% reduction in growth) for each species.

Data Presentation:

Weed SpeciesGR50 (ppm) at 21 DAT95% Confidence Interval
Amaranthus retroflexus[Insert Value][Insert Value]
Chenopodium album[Insert Value][InsertValue]
Setaria viridis[Insert Value][Insert Value]
Zea mays[Insert Value][Insert Value]
Glycine max[Insert Value][Insert Value]
Protocol 2: Chlorophyll Fluorescence Assay for Rapid Assessment of PSII Inhibition

This protocol provides a rapid and non-invasive method to assess the inhibitory effect of 1,3-Bis[4-(trifluoromethyl)phenyl]urea on Photosystem II.

Materials:

  • Plants treated with 1,3-Bis[4-(trifluoromethyl)phenyl]urea as described in Protocol 1.

  • Portable chlorophyll fluorometer (e.g., a PAM fluorometer).

  • Leaf clips.

  • Dark adaptation clips or a dark room.

Procedure:

  • Dark Adaptation: Prior to measurement, dark-adapt the leaves of both treated and control plants for at least 30 minutes. This ensures that all PSII reaction centers are "open" (oxidized).[2]

  • Measurement of Fv/Fm:

    • Attach a leaf clip to the dark-adapted leaf.

    • Use the chlorophyll fluorometer to measure the minimum fluorescence (Fo) with a weak measuring light.

    • Apply a short, saturating pulse of light to measure the maximum fluorescence (Fm).

    • The instrument will calculate the maximum quantum yield of PSII photochemistry (Fv/Fm), where Fv = Fm - Fo.

  • Data Analysis:

    • Compare the Fv/Fm values of the treated plants to the untreated control plants. A healthy, unstressed plant will have an Fv/Fm ratio of approximately 0.83. Inhibition of PSII will cause a significant decrease in this value.

    • Measurements can be taken at various time points after treatment (e.g., 1, 6, 24 hours) to observe the onset of inhibition.

II. Potential as an Insecticide: Investigating Chitin Synthesis Inhibition

While direct evidence for the insecticidal activity of 1,3-Bis[4-(trifluoromethyl)phenyl]urea is limited in the available literature, many benzoylphenylurea compounds are well-known insect growth regulators (IGRs) that act by inhibiting chitin synthesis. Chitin is a crucial component of the insect exoskeleton, and its disruption is lethal during molting.

Hypothesized Mechanism of Action: Disruption of Chitin Biosynthesis

If 1,3-Bis[4-(trifluoromethyl)phenyl]urea were to act as an insecticide, a plausible mechanism would be the inhibition of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine into chitin chains in the insect epidermis. Inhibition of this enzyme would prevent the formation of a new cuticle, leading to abortive molting and eventual death of the insect larva.

Chitin_Synthesis_Inhibition cluster_epidermis Insect Epidermal Cell cluster_outcome Physiological Outcome UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Polymerization Cuticle New Cuticle Formation Chitin_Chain->Cuticle Molting_Failure Molting Failure Cuticle->Molting_Failure Diarylurea 1,3-Bis[4-(trifluoromethyl)phenyl]urea (Hypothesized) Diarylurea->Chitin_Synthase Inhibits Enzyme Death Larval Death Molting_Failure->Death

Caption: Hypothesized mechanism of chitin synthesis inhibition by 1,3-Bis[4-(trifluoromethyl)phenyl]urea.

Protocol 3: Insecticidal Bioassay (Diet Incorporation Method)

This protocol is designed to screen for the insecticidal activity of 1,3-Bis[4-(trifluoromethyl)phenyl]urea against a model lepidopteran pest.

Materials:

  • 1,3-Bis[4-(trifluoromethyl)phenyl]urea (purity ≥98%)

  • Acetone or other suitable solvent

  • Artificial diet for the target insect species (e.g., Spodoptera littoralis (cotton leafworm) or Trichoplusia ni (cabbage looper))

  • Second or third instar larvae of the target insect

  • Multi-well bioassay trays or Petri dishes

  • Ventilated incubator

Procedure:

  • Preparation of Treated Diet:

    • Prepare a stock solution of 1,3-Bis[4-(trifluoromethyl)phenyl]urea in a suitable solvent.

    • Incorporate the test compound into the molten artificial diet at various concentrations (e.g., 1, 10, 50, 100 ppm). Ensure thorough mixing.

    • A control diet should be prepared with the solvent alone.

    • Dispense the diet into the wells of the bioassay trays or into Petri dishes and allow it to solidify.

  • Insect Infestation:

    • Carefully place one larva into each well or dish containing the treated or control diet.

    • Seal the trays or dishes with a ventilated lid.

  • Incubation and Observation:

    • Incubate the bioassays at an appropriate temperature and photoperiod for the insect species.

    • Record larval mortality at 24, 48, 72, and 96 hours after infestation.

    • Observe for any sublethal effects, such as reduced feeding, abnormal molting, or developmental delays.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) at a specific time point (e.g., 72 hours).

III. Potential as a Fungicide: A Frontier for Investigation

The fungicidal properties of 1,3-Bis[4-(trifluoromethyl)phenyl]urea are the least explored. However, some diarylurea and thiourea derivatives have demonstrated antifungal activity.[6][7] Therefore, it is plausible that this compound may exhibit activity against certain plant pathogenic fungi. A potential mechanism could be the inhibition of chitin synthase, as chitin is also a major component of fungal cell walls.[6][7]

Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol provides a method for screening the in vitro antifungal activity of 1,3-Bis[4-(trifluoromethyl)phenyl]urea against various plant pathogenic fungi.

Materials:

  • 1,3-Bis[4-(trifluoromethyl)phenyl]urea (purity ≥98%)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare a stock solution of 1,3-Bis[4-(trifluoromethyl)phenyl]urea in DMSO.

    • Autoclave the PDA medium and cool it to approximately 50-55°C.

    • Add the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm).

    • A control medium should be prepared with an equivalent amount of DMSO.

    • Pour the amended and control media into sterile Petri dishes.

  • Fungal Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25°C).

    • When the fungal colony in the control plate has reached near the edge of the plate, measure the colony diameter of all treatments.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treatment.

    • Calculate the EC50 (effective concentration to inhibit 50% of mycelial growth) by plotting the percent inhibition against the logarithm of the concentration.

IV. Conclusion and Future Directions

1,3-Bis[4-(trifluoromethyl)phenyl]urea demonstrates clear and potent herbicidal activity through the well-established mechanism of Photosystem II inhibition. The protocols provided herein offer a robust framework for researchers to further characterize its efficacy and selectivity. While its potential as an insecticide or fungicide is an intriguing area for future investigation, further research is required to validate these applications and elucidate the specific mechanisms of action. The exploration of this and similar diarylurea compounds continues to be a promising avenue in the development of novel crop protection agents.

References

  • Design and synthesis of chitin synthase inhibitors as potent fungicides. (URL: Not available)
  • Screening and Application of Chitin Synthase Inhibitors - PSE Community.org. (URL: [Link])

  • Lecture Inhibition of Photosynthesis Inhibition
  • Phenylurea Herbicides - ResearchGate. (URL: [Link])

  • Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel. (URL: [Link])

  • Photosystem II Inhibitors - Herbicide Symptoms. (URL: [Link])

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Application Notes and Protocols for the Use of 1,3-Bis[4-(trifluoromethyl)phenyl]urea and its Analogs as Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3][4] Raf kinases, a family of serine/threonine-specific protein kinases, represent a key node in this cascade, making them a prime target for therapeutic intervention.[3][4] This document provides a comprehensive guide for the research use of potent Raf kinase inhibitors. While the query molecule, 1,3-Bis[4-(trifluoromethyl)phenyl]urea, is a chemical entity with applications in various fields, the closely related and extensively studied compound Sorafenib (BAY 43-9006), which contains a substituted urea core, is a clinically approved multi-kinase inhibitor with potent activity against Raf kinases.[5][6] This guide will focus on the principles and protocols applicable to Sorafenib as a representative Raf inhibitor, providing researchers with the necessary tools to investigate its mechanism of action and anti-cancer effects.

Introduction: The Rationale for Targeting Raf Kinase

The mitogen-activated protein kinase (MAPK) cascade is a pivotal signaling pathway that transduces extracellular signals to the cell nucleus, thereby governing fundamental cellular processes.[7][8] The pathway is initiated by the activation of cell surface receptors, which in turn activate the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf or Raf-1) at the cell membrane.[2][9] Raf kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylates and activates ERK1/2.[2][4] Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and survival.[4]

Mutations in the genes encoding components of this pathway, particularly BRAF and RAS, are frequently observed in human cancers, leading to constitutive pathway activation and uncontrolled cell growth.[1][2] For instance, activating mutations in BRAF are found in approximately 50% of melanomas.[1] This has established the Raf kinases as highly attractive targets for the development of targeted cancer therapies.[4]

Mechanism of Action of Substituted Urea-Based Raf Inhibitors: A Focus on Sorafenib

Sorafenib (BAY 43-9006) is a potent, orally bioavailable multi-kinase inhibitor that targets the Raf/MEK/ERK pathway by inhibiting both wild-type and mutant forms of C-Raf and B-Raf.[2][6][10] It is classified as a type II inhibitor, binding to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation.[9] In addition to its activity against Raf kinases, Sorafenib also inhibits several receptor tyrosine kinases involved in tumor angiogenesis and progression, including vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor beta (PDGFR-β).[6][10][11][12] This dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, contributes to its broad anti-tumor activity.[6]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Ras/Raf/MEK/ERK signaling pathway and the primary point of inhibition by Sorafenib.

RAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf (A-Raf, B-Raf, C-Raf) Ras->Raf MEK MEK1/2 Raf->MEK Sorafenib Sorafenib (1,3-disubstituted urea analog) Sorafenib->Raf VEGFR VEGFR/PDGFR Sorafenib->VEGFR ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Expression (Proliferation, Survival) Nucleus->Transcription Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: The Ras/Raf/MEK/ERK signaling cascade and the inhibitory action of Sorafenib.

Physicochemical Properties and Handling

While this guide focuses on the biological application of Sorafenib as a representative Raf inhibitor, it is important to note the properties of the initially queried compound, 1,3-Bis[4-(trifluoromethyl)phenyl]urea.

Property1,3-Bis[4-(trifluoromethyl)phenyl]ureaSorafenib
Molecular Formula C15H10F6N2O[5][13]C21H16ClF3N4O3[14]
Molecular Weight 348.25 g/mol [5][13]464.83 g/mol [14]
Appearance White to off-white powder/crystal[5]Data not available in search results
Melting Point 227 °C (decomposes)[5][15]Data not available in search results
Solubility Soluble in DMSOSoluble in DMSO (up to 20 mM)
Storage Store at room temperature[5]Store at -20°C

Note on Preparation: For in vitro studies, a 10 mM stock solution of Sorafenib is typically prepared in sterile DMSO and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of Sorafenib. These can be adapted for other substituted urea-based Raf inhibitors with appropriate optimization.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Principle: To quantify the number of viable cells after treatment with the inhibitor. Given that Raf inhibitors can induce cell cycle arrest without immediate cell death, assays that measure cell number or biomass are often preferred over those that measure metabolic activity.[16]

Recommended Assays: Crystal Violet Assay, Sulforhodamine B (SRB) Assay, or direct cell counting (e.g., Trypan Blue exclusion).[16]

Protocol: Crystal Violet Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]

  • Drug Treatment: Prepare serial dilutions of Sorafenib in complete medium. The final DMSO concentration should not exceed 0.1%.[16] Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.[16]

  • Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 72 hours).[16]

  • Staining:

    • Carefully aspirate the medium from the wells.

    • Gently wash the cells once with 100 µL of PBS.

    • Add 50 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with water until the water runs clear.

    • Air dry the plate completely.

  • Quantification:

    • Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is essential to confirm that the inhibitor is acting on its intended target pathway.

Principle: To detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK. A potent Raf inhibitor should decrease the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[7][17][18]

Protocol: Western Blot for p-ERK

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Sorafenib (and a vehicle control) for a predetermined time (e.g., 1-24 hours).

  • Protein Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice with an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[19]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[8]

  • SDS-PAGE and Transfer:

    • Load the samples onto a polyacrylamide gel (e.g., 10-12%) and perform electrophoresis to separate the proteins by size.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK) overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again as described above.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ERK1/2.[17]

Experimental Workflow Diagram

Western_Blot_Workflow Start Start: Cancer Cell Culture Treatment Treat with Sorafenib (Dose-Response/Time-Course) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (to PVDF/NC membrane) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Quantify Band Intensity Detection->Analysis End End: Confirm Pathway Inhibition Analysis->End

Caption: A generalized workflow for Western blot analysis of MAPK pathway inhibition.

Expected Results and Data Interpretation

The following table summarizes the expected outcomes and provides guidance on data interpretation for the described experiments.

ExperimentExpected Outcome with Sorafenib TreatmentInterpretation
Cell Viability Assay Dose-dependent decrease in cell viability.The compound exhibits cytotoxic or cytostatic effects on the cancer cell line. The IC50 value indicates the potency of the compound.
Western Blot Analysis Dose- and time-dependent decrease in the intensity of p-MEK and p-ERK bands, with no significant change in total MEK and ERK levels.The compound effectively inhibits the Raf kinase, leading to the downregulation of downstream signaling in the MAPK pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Cell Viability Assay: High variability between replicate wells.Uneven cell seeding; Edge effects in the 96-well plate.Ensure thorough mixing of the cell suspension before seeding; Avoid using the outer wells of the plate.[20]
Western Blot: No or weak p-ERK signal in the control group.Low basal activity of the MAPK pathway in the chosen cell line; Ineffective primary antibody.Use a cell line with known high basal p-ERK levels (e.g., with a BRAF or RAS mutation) or stimulate serum-starved cells with a growth factor (e.g., EGF) to induce p-ERK; Validate the antibody using a positive control.[20]
Western Blot: High background.Insufficient blocking; Primary or secondary antibody concentration is too high.Increase blocking time or change blocking agent; Optimize antibody dilutions.

Conclusion

Substituted urea-based compounds, exemplified by the potent multi-kinase inhibitor Sorafenib, are valuable tools for investigating the role of the Raf/MEK/ERK signaling pathway in cancer biology and for the development of novel anti-cancer therapeutics. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the mechanism of action and efficacy of these inhibitors in a laboratory setting. Rigorous experimental design and careful data interpretation are paramount to advancing our understanding of Raf kinase inhibition and its therapeutic potential.

References

  • Sorafenib - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). 1,3-Bis[4-(trifluoromethyl)phenyl]urea. Retrieved February 23, 2026, from [Link]

  • Xiyao. (2022, November 3). 1,3-Bis[4-(trifluoromethyl)phenyl]urea. Retrieved February 23, 2026, from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 23, 2026, from [Link]

  • Creative Biolabs. (2025, May 27). Western Blot Protocol & Troubleshooting. Retrieved February 23, 2026, from [Link]

  • Jones, C. A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 668, 107–120.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved February 23, 2026, from [Link]

  • Djamei, A., & Kahmann, R. (2012). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol, 2(22), e299.
  • Bayer Pharmaceuticals Corporation & Onyx Pharmaceuticals, Inc. (2003, June 2). Novel RAF Kinase Inhibitor Bay 43-9006 Shows Early Signs of Tolerability and Activity.
  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129–140.
  • Burger, H., et al. (2005). The Raf kinase inhibitor BAY 43-9006 reduces cellular uptake of platinum compounds and cytotoxicity in human colorectal carcinoma cell lines. Anti-cancer Drugs, 16(2), 129–136.
  • BenchChem. (2025). Application Notes and Protocols for Testing SHR902275 Efficacy Using Cell Viability Assays.
  • BenchChem. (2025).
  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
  • Pharmaffiliates. (n.d.). 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)urea. Retrieved February 23, 2026, from [Link]

  • Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
  • Pharmaffiliates. (n.d.). 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)urea. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanisms of RAF inhibitors action. Scheme of four distinct mechanisms... Retrieved February 23, 2026, from [Link]

  • Quagraine, N. (2022, August). Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Texas Tech University Health Science Center.
  • Ohkanda, J., et al. (2002). Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells. Proceedings of the National Academy of Sciences, 99(20), 12729–12734.
  • Lito, P., et al. (2014). Mechanism and consequences of RAF kinase activation by small-molecule inhibitors. The FEBS Journal, 281(18), 4038–4049.
  • Hatzivassiliou, G., et al. (2010). RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF.
  • Park, E., et al. (2019). Mechanism and inhibition of BRAF kinase. Current Opinion in Structural Biology, 59, 159–167.
  • Synsight. (2024, June 21). What are Raf kinase inhibitors and how do they work? Retrieved February 23, 2026, from [Link]

  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4165–4179.
  • Cuzzupe, A. N., et al. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. Expert Opinion on Drug Discovery, 17(5), 493–511.

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preparation of 1,3-Bis[4-(trifluoromethyl)phenyl]urea stock solutions for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of 1,3-Bis[4-(trifluoromethyl)phenyl]urea Stock Solutions for In Vitro Studies

A Senior Application Scientist's Note

Researchers engaged in drug discovery and development understand that the reliability of in vitro data is fundamentally dependent on the precise and consistent preparation of test compounds. For molecules like 1,3-Bis[4-(trifluoromethyl)phenyl]urea, which exhibit poor aqueous solubility, this step is not trivial; it is a critical control point that dictates experimental success or failure. This document moves beyond a simple set of instructions. It provides a validated methodology grounded in physicochemical principles, explaining the causality behind each step to empower you, the researcher, to prepare stable, reliable, and effective stock solutions for your assays.

Principle and Critical Considerations: The Challenge of Lipophilicity

1,3-Bis[4-(trifluoromethyl)phenyl]urea (CAS: 1960-88-9) is a compound of interest in various research fields, including pharmaceutical development.[1] A primary challenge in its use for aqueous-based in vitro studies is its significant lipophilicity, or "oil-loving" nature. This property is quantitatively described by its LogP value.

The predicted octanol-water partition coefficient (XLogP3) for this compound is 4.8.[2] This high value indicates a strong preference for non-polar environments over water, leading to very low aqueous solubility. Introducing a poorly soluble compound directly into cell culture media or buffer systems will inevitably lead to its precipitation. This precipitation results in an unknown and inconsistent final concentration available to the cells, rendering dose-response data unreliable and irreproducible.

Therefore, a robust solubilization strategy is not merely a convenience but a prerequisite for scientific validity. The strategy outlined here involves using a suitable organic solvent to create a high-concentration primary stock, which can then be carefully diluted to working concentrations in aqueous media.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name 1,3-bis[4-(trifluoromethyl)phenyl]urea[2]
CAS Number 1960-88-9[1][3]
Molecular Formula C₁₅H₁₀F₆N₂O[1][2]
Molecular Weight 348.24 g/mol [2]
Appearance White to almost white powder or crystal[1][4]
Melting Point 227 °C (decomposes)[1][3]
Lipophilicity (XLogP3) 4.8[2]
Purity (Typical) ≥98% (HPLC)[1]

Solvent Selection: Justification and Best Practices

The choice of a primary solvent is the most critical decision in this process. The ideal solvent must effectively dissolve the compound at a high concentration, be miscible with aqueous culture media, and exhibit low cytotoxicity at the final working concentration.

SolventRationale for UseConsiderations & Cautions
Dimethyl Sulfoxide (DMSO) (Strongly Recommended) A highly polar, aprotic solvent with exceptional ability to dissolve a wide range of poorly soluble organic compounds.[5] It is miscible with water in all proportions.Most cell lines tolerate final DMSO concentrations up to 0.5%, but it is crucial to keep it as low as possible (<0.1% is ideal) and consistent across all experimental and control groups.[5]
Dimethylformamide (DMF) A viable alternative to DMSO with similar solubilizing properties for many urea-based compounds.Generally considered more toxic to cells than DMSO. Its use requires more stringent validation of vehicle toxicity.
Ethanol Can be used for some compounds. Urea itself has some solubility in ethanol.[6]It is a less effective solvent than DMSO for highly lipophilic compounds and can cause protein precipitation in media at higher concentrations.

Experimental Protocol: Preparation of a 50 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock. Preparing a concentrated stock minimizes the volume of organic solvent added to the final cell culture, thereby reducing potential vehicle-induced artifacts.

Materials and Equipment
  • 1,3-Bis[4-(trifluoromethyl)phenyl]urea powder (Purity ≥98%)[1]

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Analytical balance (readable to 0.1 mg)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, filter-barrier pipette tips

  • Sterile, 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

Safety Precautions
  • Hazard Warning: This compound may cause cancer and may damage fertility or the unborn child.[4]

  • Always handle the dry powder in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the compound before use.

Step-by-Step Methodology
  • Mass Calculation: To prepare a 50 mM stock solution, calculate the required mass.

    • Molecular Weight (MW) = 348.24 g/mol

    • Mass (mg) = Desired Volume (mL) × 50 mmol/L × 348.24 g/mol × (1 mg / 1000 µg) x (1 L / 1000 mL) = Volume (mL) x 17.412 mg/mL

    • For 1 mL of 50 mM stock, weigh out 17.41 mg .

    Desired Stock ConcentrationMass of Compound for 1 mL DMSO
    10 mM3.48 mg
    20 mM6.96 mg
    50 mM 17.41 mg
    100 mM34.82 mg
  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh 17.41 mg of 1,3-Bis[4-(trifluoromethyl)phenyl]urea powder directly into the tube.

  • Solubilization:

    • Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

    • Rationale: Adding the solvent to the pre-weighed solid is more accurate than trying to weigh a solid into a liquid.

    • Cap the tube securely and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

    • Troubleshooting: If dissolution is slow, brief sonication in a water bath can be applied. Gentle warming (not exceeding 30°C) may also be used, but with caution, as excessive heat can degrade urea-based compounds.[7]

  • Sterilization:

    • Using a sterile syringe, draw up the dissolved stock solution.

    • Attach a sterile 0.22 µm DMSO-compatible syringe filter.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled storage tube.

    • Rationale: This step ensures the sterility of the stock solution, which is critical for preventing contamination in long-term cell culture experiments.

  • Aliquoting and Storage:

    • Dispense the filtered stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

    • Store the aliquots at -20°C or -80°C for long-term stability. A similar urea compound has shown stability for ≥4 years at -20°C.

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the complete workflow from solid compound to final application in a cell culture plate.

G cluster_0 Part A: Primary Stock Preparation cluster_1 Part B: Working Solution Preparation (Day of Experiment) A Weigh Solid Compound B Add 100% DMSO A->B C Vortex / Sonicate to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot & Store at -20°C D->E F Thaw One Aliquot of Primary Stock E->F G Prepare Intermediate Dilutions in 100% DMSO (Optional, for Dose-Response) F->G H Dilute Final DMSO Stock into Pre-warmed Culture Medium F->H G->H I Vortex Immediately H->I J Add to Cells (Final DMSO < 0.5%) I->J

Caption: Workflow for preparing and using 1,3-Bis[4-(trifluoromethyl)phenyl]urea.

Protocol: Preparation of Working Solutions for In Vitro Assays

This is the most delicate step, where the compound can precipitate if not performed correctly. The key is to dilute the DMSO stock into the aqueous medium in a way that avoids localized high concentrations.

Critical Best Practices
  • Prepare Fresh: Always prepare aqueous working solutions immediately before use. Do not store diluted, aqueous solutions of the compound.

  • Vehicle Control: A vehicle control is mandatory . This control should contain the exact same final concentration of DMSO as the highest concentration used for the test compound.[5]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture wells should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cellular stress.

Step-by-Step Dilution Methodology (Example)

Goal: To treat cells in a 96-well plate with a final compound concentration of 10 µM in a final volume of 200 µL per well. The final DMSO concentration will be 0.1%.

  • Calculate Required Intermediate Dilution:

    • If the final volume is 200 µL and the final DMSO is 0.1%, then the volume of DMSO stock to add is 200 µL × 0.001 = 0.2 µL. This volume is too small to pipette accurately.

    • Therefore, a multi-step dilution is required. A common method is to prepare a 100X or 1000X final concentration in culture medium first.

    • Let's create a 1000X intermediate stock in DMSO. If the final concentration is 10 µM, the 1000X stock is 10,000 µM or 10 mM .

  • Prepare Intermediate DMSO Stock (if needed):

    • Thaw one aliquot of the 50 mM primary stock.

    • Perform a 1:5 serial dilution in 100% DMSO to create a 10 mM intermediate stock (e.g., 10 µL of 50 mM stock + 40 µL of 100% DMSO).

    • Rationale: For creating dose-response curves, it is best practice to perform serial dilutions in 100% DMSO rather than in media, as this maintains the compound's solubility prior to the final dilution step.[5]

  • Final Dilution into Culture Medium:

    • Aliquot the required volume of pre-warmed, complete cell culture medium into a sterile tube (e.g., for one row of a 96-well plate, you might need ~2.5 mL).

    • While gently vortexing or swirling the tube of medium, add the required volume of the 10 mM DMSO stock. To achieve a 10 µM final concentration, this will be a 1:1000 dilution. For 2.5 mL of media, add 2.5 µL of the 10 mM stock.

    • Expert Tip: A recommended technique to prevent precipitation is to first add the DMSO stock to a small volume of medium containing serum, mix well, and then add this to the rest of the medium. The serum proteins can help stabilize the compound.[5]

    • Vortex the final working solution immediately for 5-10 seconds.

  • Application to Cells:

    • Immediately add the required volume (e.g., 200 µL) of the final working solution to the wells of your cell culture plate.

    • Visually inspect the wells under a microscope for any signs of precipitation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.- Ensure calculations are correct. - Try gentle warming (≤30°C) or brief sonication. - Use fresh, anhydrous, cell culture-grade DMSO.
Precipitate forms in media after dilution. The compound's limit of aqueous solubility has been exceeded.- Lower the final desired concentration of the compound. - Decrease the final DMSO concentration (this may seem counterintuitive, but high DMSO can also alter media properties). - Add the DMSO stock to the medium while vortexing to ensure rapid dispersal.[5] - Try adding the stock to serum-containing media first.[5]
Inconsistent results between experiments. - Repeated freeze-thaw of stock solution. - Instability of working solutions. - Inaccurate pipetting of viscous DMSO stock.- Always use fresh aliquots for each experiment. - Always prepare working solutions immediately before use. - Use reverse pipetting technique for accurate handling of DMSO.
Toxicity observed in vehicle control wells. The final DMSO concentration is too high for the specific cell line.- Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. - Reduce the final DMSO concentration to ≤0.1% if possible.

References

  • PubChem Compound Summary for CID 472928, 1,3-Bis[4-(trifluoromethyl)phenyl]urea. National Center for Biotechnology Information. [Link]

  • 1,3-Bis[4-(trifluoromethyl)phenyl]urea. Chemsrc.com. [Link]

  • Discussion on DMSO Soluble Compounds in Cell Culture. ResearchGate. [Link]

  • Urea. Wikipedia. [Link]

  • Discussion on Poor Solubility of Compounds in MTT Assay. ResearchGate. [Link]

  • Urea Solubility In Organic Solvents Revealing. MATECH. [Link]

  • A comparison of the solubility of urea in ethanol for different conditions. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 1,3-Bis[4-(trifluoromethyl)phenyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting this compound from organic stock solutions into aqueous assay buffers.[1]

The Root Cause: 1,3-Bis[4-(trifluoromethyl)phenyl]urea is a classic "brick dust" molecule.[1] It possesses high crystallinity (Melting Point ~227°C) driven by strong intermolecular hydrogen bonding (the urea "tape" motif) and high lipophilicity (XLogP3 ~4.[1]8) due to the two trifluoromethyl groups. It resists solvation in water because the energy required to break its crystal lattice is far higher than the energy released by hydration.

This guide provides validated protocols to overcome these thermodynamic barriers for biological assays.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution.

The Solvent of Choice: Anhydrous DMSO

Water is the enemy of this stock solution. Even trace moisture can initiate micro-precipitation that is invisible to the naked eye but will ruin assay reproducibility.

Protocol:

  • Solvent: Use DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% .[1]

    • Critical: Do not use "wet" DMSO that has been sitting open on the bench.

  • Target Concentration: 10 mM to 20 mM.

    • Note: While 50 mM might be chemically possible, it becomes viscous and prone to freezing/crashing at 4°C. 20 mM is the safe operational limit.

  • Dissolution: Vortex vigorously. If particles persist, sonicate at 40 kHz for 5–10 minutes. The solution should be crystal clear.

  • Storage: Aliquot immediately into amber glass vials or high-quality polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Why not Ethanol? Ethanol is a poor choice for this specific urea.[1] The solubility is significantly lower than in DMSO, and ethanol evaporates rapidly, changing the concentration of your stock over time.

Module 2: Dilution into Aqueous Buffers (The "Crash-Out" Zone)

Objective: Dilute the stock into assay buffer (pH 7.4) without precipitation.[1]

The Problem: When you pipette a DMSO stock directly into a static volume of buffer, the local concentration at the injection tip exceeds the solubility limit instantly. The urea molecules aggregate before they can disperse.

Protocol A: The "Kinetic Shift" Method (For < 10 µM Final Conc.)

Use this for standard biochemical assays (IC50 determination).[1]

  • Prepare Buffer: Ensure your assay buffer contains 0.05% to 0.1% Tween-20 or Triton X-100 .[1] The surfactant is non-negotiable; it provides a "landing pad" for the lipophilic molecules.

  • Agitation: Place the buffer on a magnetic stirrer or vortexer creating a vortex.

  • Sub-surface Injection:

    • Do NOT drop the DMSO stock on top of the liquid.

    • Insert the pipette tip into the vortex (sub-surface) and dispense slowly.[1]

    • The rapid mixing disperses the DMSO molecules before the urea can self-aggregate.

Protocol B: The Intermediate Dilution Step

Use this if Protocol A fails or for cell-based assays sensitive to DMSO spikes.[1]

  • Step 1: Dilute your 20 mM DMSO stock 1:10 into 100% PEG-400 (Polyethylene Glycol 400).[1]

    • Result: A 2 mM Working Stock in 90% PEG / 10% DMSO.

  • Step 2: Dilute this Working Stock into your aqueous buffer.

    • Mechanism:[1][2] PEG-400 acts as a bridge solvent, reducing the polarity gap between DMSO and water.[1]

Module 3: Advanced Solubilization (Cyclodextrins)

Objective: Achieve higher concentrations (>10 µM) or eliminate DMSO toxicity.

The Solution: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][3] Diarylureas fit well into the hydrophobic cavity of β-cyclodextrins. This encapsulates the lipophilic portion, presenting a hydrophilic surface to the water.[2]

Protocol: The "Complexation" Method

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer or water.[1] Filter sterilize (0.22 µm).

  • Add Compound: Add your compound (powder or concentrated DMSO stock) to the CD solution.[1]

  • Equilibration: Shake or rotate at Room Temperature for 24–48 hours.

    • Note: This is a thermodynamic equilibrium process.[1] It takes time.

  • Filtration: Filter the solution to remove any undissolved solid.[1] The filtrate contains the solubilized drug-CD complex.

Visualizing the Solubility Landscape

Diagram 1: The "Crash-Out" Mechanism vs. Stabilization

This diagram illustrates why direct mixing fails and how surfactants/CDs prevent aggregation.[1]

SolubilityMechanism cluster_Fail Path A: Direct Dilution (Failure) cluster_Success Path B: Stabilized System Stock DMSO Stock (Solvated Monomers) Mixing Mixing with Aqueous Buffer Stock->Mixing Supersat Supersaturation Spike Mixing->Supersat No Excipient Surfactant Surfactant/CD Interaction Mixing->Surfactant + Tween/CD Nucleation Nucleation (Urea Stacking) Supersat->Nucleation Precip Precipitate (Brick Dust) Nucleation->Precip Micelle Stable Micelle/ Inclusion Complex Surfactant->Micelle AssayReady Soluble Assay Reagent Micelle->AssayReady

Caption: Path A shows the rapid aggregation of urea compounds in water.[1] Path B demonstrates how excipients intercept the monomers to form stable complexes.

Diagram 2: Method Selection Decision Tree

Follow this logic to choose the correct protocol for your experiment.

DecisionTree Start Start: Define Requirement ConcCheck Target Concentration? Start->ConcCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc ToxCheck Is Assay Sensitive to DMSO? LowConc->ToxCheck MethodC Protocol C: HP-beta-Cyclodextrin HighConc->MethodC Requires Carrier MethodA Protocol A: Direct Dilution (with Vortex) ToxCheck->MethodA No (<1% DMSO OK) MethodB Protocol B: PEG-400 Bridge ToxCheck->MethodB Yes (Need <0.1% DMSO)

Caption: Decision matrix based on required concentration and assay sensitivity to organic solvents.

Troubleshooting & FAQs

Q1: My DMSO stock is cloudy after freezing and thawing.

  • Cause: Moisture ingress.[1] DMSO is hygroscopic (absorbs water from air).[1] At -20°C, the water freezes separately or causes the urea to crash out.

  • Fix: Warm the tube to 37°C and sonicate. If it does not clear, the stock is compromised. Prepare a fresh stock in anhydrous DMSO and store in single-use aliquots.

Q2: Can I use pH adjustment to dissolve it?

  • Answer: No. While urea protons are acidic, the pKa of diarylureas is typically >10.[1] To ionize this molecule, you would need a pH > 11, which is incompatible with most biological assays. Do not rely on pH buffers (PBS, Tris) alone to solubilize this compound.[1]

Q3: I see "crystals" in my cell culture wells after 24 hours.

  • Cause: Thermodynamic instability.[1] You likely achieved "kinetic solubility" initially (it looked clear), but over time, the system reverted to its stable, crystalline state.

  • Fix: Reduce the final concentration or increase the serum concentration (albumin in serum acts as a carrier).[1] Alternatively, switch to the HP-β-CD complex (Module 3), which is thermodynamically stable.[1]

Q4: What is the maximum DMSO concentration cells can tolerate?

  • Answer: Generally 0.1% to 0.5% v/v.[1]

    • Calculation: If you need 10 µM in the well, and your stock is 10 mM, you are adding 1:1000 (0.1% DMSO). This is usually safe.[1]

    • Warning: If you need 50 µM, you would need 0.5% DMSO, which may induce cellular stress or apoptosis artifacts.[1] Use Protocol B or C.

References

  • PubChem. 1,3-Bis[4-(trifluoromethyl)phenyl]urea (Compound Summary). National Library of Medicine.[1] [Link]

  • Viernstein, H., & Wolschann, P. (2020).[1][4] Cyclodextrin inclusion complexation and pharmaceutical applications.[1][2][5] ScienceAsia, 46, 205-216.[1] (Grounding for CD solubilization of lipophilic drugs). [Link]

  • Shapiro, A. B., et al. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][6] (Grounding for DMSO tolerance and kinetic solubility issues). [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.[1] (Standard reference for HP-beta-CD usage). [Link]

Sources

optimizing reaction conditions for the synthesis of phenylurea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for scientists optimizing phenylurea synthesis. It prioritizes actionable troubleshooting, mechanistic clarity, and safety.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Reaction Conditions for Phenylurea Derivatives Case ID: PU-SYNTH-OPT-001

Executive Summary & Chemical Space

Phenylureas are privileged scaffolds in medicinal chemistry (e.g., Sorafenib, Regorafenib) and agrochemistry (Diuron). While the urea linkage is stable, its formation is often plagued by competitive hydrolysis, solubility issues, and purification bottlenecks.

This guide covers the three primary synthetic routes:

  • Isocyanate Coupling: High speed, high risk (moisture sensitivity).

  • CDI-Mediated Coupling: High safety, moderate speed (phosgene-free).

  • Carbamate Exchange: High precision, slower kinetics (controlled reactivity).

Route A: The Isocyanate Method (Standard Protocol)

Best for: Rapid synthesis, commercially available isocyanates. Critical Failure Point: Moisture-induced formation of symmetrical ureas.

Mechanistic Workflow & Competition

The following diagram illustrates the "Race Conditions" between your amine and adventitious water.

IsocyanatePathways Iso Phenyl Isocyanate (Electrophile) Product Desired Phenylurea Iso->Product + Amine (Fast) CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid + H2O (Slow w/o Base) Amine Amine (R-NH2) (Nucleophile) Amine->Product Water Water (Trace) (Competitor) Aniline Aniline Byproduct + CO2 CarbAcid->Aniline - CO2 SymUrea Symmetrical Urea (Insoluble Impurity) Aniline->SymUrea + 2nd Eq Isocyanate

Caption: Figure 1. Competitive pathways in isocyanate coupling. Note that water consumes 2 equivalents of isocyanate to form 1 equivalent of symmetrical urea impurity.

Troubleshooting Guide (Isocyanate Route)
SymptomProbable CauseDiagnostic/Solution
Precipitate forms immediately A) Product crashing out (Good).B) Symmetrical urea formation (Bad).Test: Take an aliquot. Symmetrical ureas are notoriously insoluble in most organic solvents (even hot EtOH). If it dissolves in DMSO, check NMR. Fix: Dry solvents over molecular sieves (3Å or 4Å).
Low Yield (<50%) A) Isocyanate hydrolysis.B) Isocyanate dimerization (uretdiones).Fix: Use 1.1–1.2 eq. of isocyanate. Add isocyanate dropwise to the amine at 0°C to keep the amine in excess locally, suppressing dimerization.
Reaction Stalls Electron-deficient amine (low nucleophilicity).Fix: Heat to 60°C or add a non-nucleophilic base catalyst (e.g., 0.1 eq DMAP or DIPEA). Warning: Base also catalyzes hydrolysis; ensure strict anhydrous conditions.
"Gooey" Product Solvent trapping or mixed urea/biuret formation.Fix: Triturate with cold diethyl ether or hexanes. Avoid heating crude mixtures with excess isocyanate (forms biurets).

Route B: The CDI Method (Green/Safety Protocol)

Best for: Avoiding phosgene/isocyanates; synthesizing ureas from two amines. Critical Failure Point: Incomplete activation or "One-Pot" mixing errors.

The Sequential Activation Protocol

Unlike isocyanates, CDI (1,1'-Carbonyldiimidazole) requires a strict sequential addition to avoid symmetric byproducts.

CDI_Protocol Step1 Step 1: Activation Amine A + CDI (1.1 eq) Intermed Intermediate: Carbamoyl Imidazole Step1->Intermed 0°C to RT (1-2 hours) Step2 Step 2: Displacement Add Amine B Intermed->Step2 Ensure Activation Complete (TLC) Final Unsymmetrical Urea + Imidazole Step2->Final Heat (40-60°C) if Amine B is weak

Caption: Figure 2. CDI Sequential Addition Workflow. Skipping the activation time often leads to mixtures of symmetrical ureas.

Optimization FAQ (CDI Route)

Q: My reaction is stuck at the intermediate stage. Amine B won't react.

  • A: The imidazole byproduct released in Step 1 acts as a buffer/inhibitor.

    • Solution: Add MeOTf (Methyl triflate) or MeI (1 eq) before adding Amine B. This methylates the imidazole, turning it into a non-nucleophilic leaving group (N-methylimidazolium), accelerating Step 2 by ~100x. (Reference: J. Org. Chem. 2012 strategies).

Q: Can I use amine salts (e.g., Aniline·HCl)?

  • A: Not directly. CDI requires a free amine to attack.

    • Solution: Premix the salt with 1.0 eq of TEA or DIPEA for 15 mins before adding CDI.

Solvent Selection & Effect on Kinetics

Solvent choice dictates reaction rate (dielectric constant) and purification ease (solubility).

SolventPolarity (

)
Reaction RateSuitabilityNotes
DCM 8.9ModerateHigh Standard choice. Product often precipitates (easy filtration).
THF 7.5ModerateHigh Good solubility for reactants. Easy to remove.
DMF/DMSO 36.7 / 46.7Fast MediumAccelerates nucleophilic attack but hard to remove. Use only for insoluble amines.
Toluene 2.4SlowLowUse only if high temp reflux is needed to drive reaction.
Water 80.1VariableNiche "On-water" synthesis is possible for hydrophobic amines (surfactant effect), but generally risky for isocyanates.

Purification Strategy: The "Solubility Switch"

Avoid column chromatography (which often streaks ureas) by using this logic gate:

  • Reaction Mixture: Is the product a solid?

    • YES: Filter. Wash with DCM (removes unreacted isocyanate) then Water (removes amine salts/imidazole).

    • NO: Evaporate solvent.

  • Recrystallization:

    • Dissolve crude in minimum hot EtOH or EtOAc .

    • Add Hexanes dropwise until turbid.

    • Cool to 4°C.

  • Scavenging (for solution phase):

    • If excess isocyanate was used: Add PS-Trisamine resin (scavenges electrophiles).

    • If excess amine was used: Add PS-Isocyanate resin (scavenges nucleophiles).

References

  • Mechanism of Isocyanate Addition: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic grounding).
  • CDI Optimization: Duspara, P. A., et al. (2012). "N-Methylation of the CDI intermediate...". Journal of Organic Chemistry, 77(22), 10362–10368.

  • Symmetrical Urea Formation: Saunders, J. H., & Slocombe, R. J. (1948). "The Chemistry of the Organic Isocyanates". Chemical Reviews, 43(2), 203-218.

  • Green Synthesis (DMC): Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate". Accounts of Chemical Research, 35(9), 706–716.

  • Solvent Effects: Ephraim, S., et al. (1958). "Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents". J. Am. Chem. Soc., 80(6), 1326–1328.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Isocyanates (sensitizers) and CDI before handling.

preventing crystallization of 1,3-Bis[4-(trifluoromethyl)phenyl]urea in stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Compound Management & Formulation Guide

Status: Operational Topic: Solubility Optimization & Crystallization Prevention Compound Class: Symmetric Urea / Soluble Epoxide Hydrolase (sEH) Inhibitor CAS: 1960-88-9

The Diagnostic Hub: Troubleshooting Matrix

Experiencing issues right now? Locate your symptom below for immediate corrective actions.

SymptomProbable CauseImmediate Corrective Action
Cloudiness in fresh DMSO stock Endothermic Dissolution: The solution cooled down during mixing, reducing solubility.Heat & Sonicate: Warm to 40–50°C in a water bath and sonicate for 10 mins. The compound requires energy to break the crystal lattice.
Precipitate after freeze-thaw Nucleation Seeding: Micro-crystals formed during freezing and acted as seeds upon thawing.Vortex & Warm: Do not filter. Heat to 37°C and vortex vigorously until optically clear.
Crystals forming over time (RT) Hygroscopic Water Uptake: DMSO absorbed atmospheric moisture, which acts as an anti-solvent.Redissolve & Purge: Heat to redissolve, then purge headspace with Argon/Nitrogen. Seal with Parafilm. Store in a desiccator.
Crash-out in Cell Media Solvent Shock: Rapid addition of high-concentration DMSO stock to aqueous media.[1]Step-Down Dilution: Pre-dilute in an intermediate solvent (e.g., culture media with higher serum) or add dropwise with rapid stirring.

Deep Dive: The Physics of Failure

To prevent crystallization, you must understand the molecular forces at play. 1,3-Bis[4-(trifluoromethyl)phenyl]urea is not merely "hydrophobic"; it is a high-lattice-energy solid .

The Urea Paradox

The urea moiety ($ -NH-CO-NH- $) is responsible for the compound's potency (binding to the sEH active site Asp335) but also its insolubility. The two N-H protons act as strong hydrogen bond donors, while the carbonyl oxygen is an acceptor. In the solid state, these molecules stack perfectly, creating an intermolecular hydrogen-bonded network that is energetically difficult to break.

The Mechanism of Precipitation

When you dissolve this compound in DMSO, the solvent molecules disrupt these intermolecular bonds. However, two failure modes exist:

  • Thermodynamic Reversion: If the temperature drops, the energy required to keep the lattice broken is lost, and the molecules re-stack.

  • The Anti-Solvent Effect: DMSO is hygroscopic. It absorbs water from the air. Water cannot solubilize the lipophilic trifluoromethyl phenyl groups. As water concentration increases in your DMSO stock, the "solubility capacity" drops below your concentration, forcing the compound out of solution.

G cluster_0 Stable State (Solution) cluster_1 Failure Trigger cluster_2 Crystallization Cascade Solvated Solvated Molecule (DMSO Shell) Nucleation Nucleation (H-Bond Re-alignment) Solvated->Nucleation Displaced by Water or Low Energy Water Atmospheric Water (Enters DMSO) Water->Nucleation Temp Temp Drop (< 20°C) Temp->Nucleation Crystal Macroscopic Crystal (Precipitate) Nucleation->Crystal Ostwald Ripening

Figure 1: The pathway from stable solvation to crystallization driven by moisture uptake and temperature fluctuations.

Optimized Protocols

Protocol A: The "Anhydrous" Stock Preparation

Use this for creating long-term storage stocks (10 mM - 50 mM).

Reagents:

  • 1,3-Bis[4-(trifluoromethyl)phenyl]urea (Solid)[2]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Argon or Nitrogen gas (optional but recommended)

Step-by-Step:

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as they are permeable to water vapor).

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 20 mM .

    • Note: While 50 mM is possible, 20 mM is the "Safe Zone" that resists precipitation during freeze-thaw cycles.

  • Energy Input: The solution will likely remain cloudy.

    • Sonicate at 40°C for 10–15 minutes.

    • Vortex vigorously for 30 seconds.

    • Check: Hold against a light. If any refraction/particulates remain, repeat.

  • Aliquot & Seal:

    • Divide into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Critical: If not using single-use vials, purge the headspace with Argon/Nitrogen before capping.

  • Storage: Store at –20°C in a secondary container with desiccant (e.g., a jar with silica gel packets).

Protocol B: The "Step-Down" Dilution (Cell Culture)

Use this to prevent "Solvent Shock" when dosing cells.

Concept: Direct addition of 100% DMSO stock to media often creates a local region of high concentration/low solubility, causing immediate crashing out.

Workflow:

  • Thaw: Warm the 20 mM DMSO stock to 37°C. Ensure it is clear.

  • Intermediate Dilution (10x):

    • Prepare an intermediate tube with culture media (containing serum).

    • Add the DMSO stock to this media to reach 10x the final target concentration.

    • Technique: Add DMSO dropwise while vortexing the media gently.

  • Final Dosing:

    • Add this 10x intermediate solution to your cell culture wells.

    • This ensures the final DMSO concentration is low (<0.5%) and the compound is bound by serum proteins (albumin) which aids solubility.

Workflow Start Frozen Stock (-20°C) Inspect Visual Inspection (Cloudy?) Start->Inspect Heat Heat to 40°C & Sonicate Inspect->Heat Yes Clear Clear Solution Inspect->Clear No Heat->Inspect Dilute Intermediate Dilution (10x in Media) Clear->Dilute Dropwise + Vortex Final Add to Cells (Final Conc) Dilute->Final

Figure 2: Operational workflow for thawing and diluting lipophilic urea inhibitors.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Not recommended. 1,3-Bis[4-(trifluoromethyl)phenyl]urea has significantly lower solubility in ethanol compared to DMSO. Ethanol is also more volatile, leading to concentration changes over time, and it does not disrupt the urea hydrogen bonding network as effectively as the sulfoxide oxygen in DMSO.

Q: My stock solution has crystals at the bottom. Can I just take the liquid from the top? A: No. If crystals are present, the concentration of the supernatant is unknown and likely significantly lower than calculated. You must redissolve the entire volume (heat + sonication) to ensure the correct molarity.

Q: How do I formulate this for in vivo (animal) studies? DMSO is too toxic. A: For in vivo work, simple DMSO/PBS dilutions usually fail due to immediate precipitation. You require a solubilizing agent.[1] A standard protocol for urea-based sEH inhibitors is:

  • Dissolve compound in PEG400 (Polyethylene glycol 400).

  • Add a surfactant if necessary (e.g., Tween 80).

  • Dilute with water/saline immediately before dosing.

  • Typical Ratio: 20% PEG400 / 80% Water (ensure the compound is fully dissolved in the PEG400 before adding water).

  • Advanced: Inclusion complexes with Hydroxypropyl-β-cyclodextrin (HPβCD) are highly effective for this class of compounds [1].

Q: Is the compound light sensitive? A: Generally, urea-based sEH inhibitors are chemically stable to light, but DMSO can degrade over time. Store in amber vials primarily to protect the solvent integrity and prevent UV-induced oxidation of the medium if diluted.

References

  • Kitamura, S., et al. (2017).[3] "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE, 12(5): e0176571.[3] Link[3]

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry, 55(5), 1789–1808. Link

  • Di, L., & Kerns, E. (2009). "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Drug Discovery Today, 14(9-10). Link

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Validation & Comparative

A Researcher's Guide to Validating the In Vitro Anticancer Efficacy of Novel Phenylurea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a potential therapeutic agent is paved with rigorous validation. This guide provides an in-depth, technically-focused comparison of methodologies to validate the in vitro anticancer activity of new phenylurea derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including potent anticancer drugs.[1][2] Derivatives of phenylurea have demonstrated a remarkable breadth of biological activities, notably as inhibitors of key signaling pathways that drive tumor progression.[1][3] This guide will equip you with the necessary framework to robustly assess the anticancer potential of your novel phenylurea compounds.

The Benchmark for Comparison: Sorafenib

To contextualize the efficacy of novel compounds, a direct comparison with a clinically relevant and structurally related drug is paramount. Sorafenib, a multi-kinase inhibitor bearing a central phenylurea moiety, serves as an ideal benchmark.[3] Approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, Sorafenib's mechanism of action is well-characterized, providing a solid foundation for comparative analysis.[4][5] It primarily targets the RAF/MEK/ERK signaling pathway, crucial for cell proliferation, and also inhibits receptor tyrosine kinases like VEGFR and PDGFR, which are pivotal for tumor angiogenesis.[5][6][7]

Core Experimental Workflow for In Vitro Validation

A comprehensive in vitro assessment of a novel anticancer compound hinges on a trifecta of key assays: cytotoxicity, apoptosis induction, and cell cycle perturbation. This workflow provides a holistic view of the compound's cellular effects.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Analysis A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) D MTT Assay A->D B Novel Phenylurea Compounds B->D C Sorafenib (Positive Control) C->D E IC50 Determination D->E F Treat Cells with IC50 Concentration E->F Inform J Treat Cells with Sub-IC50 Concentration E->J Guide G Annexin V/PI Staining F->G H Flow Cytometry Analysis G->H I Quantification of Apoptosis (Early vs. Late) H->I K Propidium Iodide (PI) Staining J->K L Flow Cytometry Analysis K->L M Cell Cycle Phase Distribution (G0/G1, S, G2/M) L->M

Figure 1: A comprehensive workflow for the in vitro validation of novel anticancer compounds.

Part 1: Assessing Cytotoxicity with the MTT Assay

The initial step in evaluating a novel anticancer compound is to determine its cytotoxic effect on cancer cells.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11][12] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of living cells.[11][13]

Comparative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter derived from the MTT assay. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.

CompoundCell LineIC50 (µM) after 48h Exposure
Novel Phenylurea 1 MCF-7 (Breast)[Insert Experimental Data]
A549 (Lung)[Insert Experimental Data]
HCT116 (Colon)[Insert Experimental Data]
Novel Phenylurea 2 MCF-7 (Breast)[Insert Experimental Data]
A549 (Lung)[Insert Experimental Data]
HCT116 (Colon)[Insert Experimental Data]
Sorafenib (Control) MCF-7 (Breast)[Insert Experimental Data]
A549 (Lung)[Insert Experimental Data]
HCT116 (Colon)[Insert Experimental Data]
Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the novel phenylurea compounds and Sorafenib for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a suitable software.

Part 2: Unraveling the Mechanism of Cell Death via Apoptosis Assay

Once cytotoxicity is established, the next critical step is to determine how the compounds are killing the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it minimizes inflammation.[15][16] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis by flow cytometry.[15][17][18]

During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16][18]

Comparative Data: Apoptosis Induction
Compound (at IC50)Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Novel Phenylurea 1 MCF-7[Insert Experimental Data][Insert Experimental Data]
Novel Phenylurea 2 MCF-7[Insert Experimental Data][Insert Experimental Data]
Sorafenib (Control) MCF-7[Insert Experimental Data][Insert Experimental Data]
Vehicle Control MCF-7[Insert Experimental Data][Insert Experimental Data]
Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cancer cells with the IC50 concentration of the novel compounds and Sorafenib for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[18]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[17][18]

Part 3: Investigating Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and eventual cell death.[19][20] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a powerful technique to determine the cell cycle distribution of a cell population.[21][22]

Comparative Data: Cell Cycle Distribution
Compound (at sub-IC50)Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Novel Phenylurea 1 MCF-7[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Novel Phenylurea 2 MCF-7[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Sorafenib (Control) MCF-7[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Vehicle Control MCF-7[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cancer cells with a sub-lethal concentration (e.g., 0.5 x IC50) of the compounds to induce cell cycle arrest without causing widespread cell death.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[21] RNase A is crucial to prevent the staining of RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[22][23]

Hypothesized Mechanism of Action: Kinase Inhibition

Phenylurea-containing compounds, including Sorafenib, are known to function as kinase inhibitors.[3] A primary target is the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.[24][7] By inhibiting RAF kinases, these compounds can block downstream signaling, leading to a halt in cell division and the induction of apoptosis.[24][7]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Phenylurea Novel Phenylurea Compound Phenylurea->Raf

Figure 2: Hypothesized inhibition of the RAF/MEK/ERK pathway by a novel phenylurea compound.

Conclusion

The validation of novel phenylurea compounds as potential anticancer agents requires a systematic and multi-faceted in vitro approach. By employing a rigorous workflow that includes cytotoxicity assessment, apoptosis quantification, and cell cycle analysis, and by comparing the results to a well-established drug like Sorafenib, researchers can build a strong, evidence-based case for the therapeutic potential of their compounds. This guide provides the foundational protocols and conceptual framework to empower your research and accelerate the journey from discovery to clinical impact.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Wikipedia. Sorafenib.
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  • ClinPGx. Sorafenib Pharmacodynamics.
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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?
  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Sorafenib Tosylate in Hepatocellular Carcinoma.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 1,3-Bis[4-(trifluoromethyl)phenyl]urea (Sorafenib) and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the multi-kinase inhibitor 1,3-Bis[4-(trifluoromethyl)phenyl]urea, widely known as Sorafenib (Nexavar®), has been a cornerstone in the treatment of several malignancies, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its efficacy stems from a dual mechanism of action: inhibiting tumor cell proliferation and angiogenesis by targeting key serine/threonine and receptor tyrosine kinases.[1][2] However, the clinical utility of Sorafenib is often accompanied by a spectrum of adverse events, which can be attributed to both on-target effects in non-malignant tissues and unintended off-target interactions.[1][3][4]

This guide provides an in-depth, objective comparison of the cross-reactivity and off-target profiles of Sorafenib and two prominent alternatives, Regorafenib and Lenvatinib. By synthesizing publicly available kinome profiling data and outlining key experimental protocols, this document aims to equip researchers and drug development professionals with the critical information needed to make informed decisions in their discovery and clinical development programs.

The Target Landscape: A Tale of Three Kinase Inhibitors

Sorafenib, Regorafenib, and Lenvatinib are all classified as multi-kinase inhibitors, yet their selectivity profiles exhibit crucial differences that underpin their distinct efficacy and toxicity profiles.

Sorafenib , the focus of this guide, primarily targets the RAF/MEK/ERK signaling pathway by inhibiting RAF-1 and B-RAF (both wild-type and V600E mutant).[1] Concurrently, it blocks key receptor tyrosine kinases (RTKs) involved in angiogenesis, namely VEGFR-2, VEGFR-3, and PDGFR-β.[1][5] This dual action effectively chokes off the tumor's blood supply while simultaneously hindering its proliferative signaling.

Regorafenib (Stivarga®) , a structural analog of Sorafenib, boasts a broader kinase inhibition spectrum.[6] It targets a similar array of angiogenic and stromal RTKs as Sorafenib, including VEGFRs, PDGFR-β, and FGFRs, but also exhibits potent activity against TIE2, KIT, and RET.[5][7] This expanded target profile may contribute to its efficacy in Sorafenib-resistant tumors.

The following diagram illustrates the primary signaling pathways modulated by these inhibitors.

Kinase_Inhibitor_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR, PDGFR, FGFR, KIT, RET RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression, Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Regorafenib Regorafenib Regorafenib->RTK Inhibits Regorafenib->RAF Inhibits Lenvatinib Lenvatinib Lenvatinib->RTK Inhibits

Caption: Simplified signaling pathways targeted by Sorafenib, Regorafenib, and Lenvatinib.

Comparative Kinome Selectivity: A Quantitative Look at Off-Target Effects

To objectively compare the selectivity of these inhibitors, we turn to kinome profiling data, often generated using platforms like KINOMEscan®. This competition binding assay measures the interaction of a compound against a large panel of kinases, providing a quantitative measure of its binding affinity (Kd) or percentage of inhibition at a given concentration. A more selective compound will bind to fewer kinases with high affinity.

The table below summarizes the known primary targets and significant off-targets for each inhibitor, based on publicly available data. Lower Kd values indicate higher binding affinity.

Target KinaseSorafenib (Kd, nM)Regorafenib (Kd, nM)Lenvatinib (IC50, nM)Primary Pathway
RAF-1 642-59-Proliferation
B-RAF 2211-66-Proliferation
VEGFR1 -15-281.3Angiogenesis
VEGFR2 9015-284.0Angiogenesis
VEGFR3 -15-285.2Angiogenesis
PDGFRβ 578.3-19-Angiogenesis/Stroma
FGFR1 -270-6504.6Angiogenesis/Proliferation
FGFR2 -440-8809.8Angiogenesis/Proliferation
FGFR3 -790-110018Angiogenesis/Proliferation
FGFR4 --33Angiogenesis/Proliferation
KIT 586.97.1Proliferation
RET -5.24.4Proliferation
TIE2 -290-Angiogenesis
PDEδ Potential Target--Non-kinase
Mcl-1 Indirectly Downregulated--Apoptosis

This data highlights that while all three inhibitors target key angiogenic pathways, their potency and breadth of activity against other kinase families vary significantly. Regorafenib's broader spectrum is evident, while Lenvatinib shows particularly high potency against VEGFR and FGFR families.

Understanding the "Why": Mechanistic Insights into Adverse Events

The clinical adverse events associated with these inhibitors are often a direct consequence of their on- and off-target kinase inhibition in non-tumor tissues. Understanding these mechanisms is crucial for anticipating and managing toxicities.

Adverse EventSorafenibRegorafenibLenvatinibMechanistic Rationale
Hand-Foot Skin Reaction (HFSR) CommonCommonLess CommonInhibition of VEGFR and PDGFR in dermal endothelial cells and keratinocytes.[1][12]
Hypertension CommonCommonVery CommonInhibition of VEGFR signaling leads to decreased nitric oxide production and vasoconstriction.[3][12][13]
Diarrhea CommonCommonCommonMechanism is multifactorial and may involve inhibition of kinases in the gastrointestinal tract.[1][12][13]
Fatigue CommonCommonCommonCan be multifactorial, including effects on mitochondrial function and hormonal pathways.[1][12][13]
Hepatotoxicity Can occurBlack box warningCan occurDirect toxic effects on hepatocytes or inhibition of pathways essential for liver function.

The higher incidence of hypertension with Lenvatinib may be linked to its potent VEGFR inhibition.[13][14] The black box warning for hepatotoxicity with Regorafenib underscores the importance of monitoring liver function during treatment.

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

To rigorously evaluate the selectivity and potential liabilities of a kinase inhibitor, a series of well-defined in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 value of an inhibitor against a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[15][16][17][18]

Caption: Workflow of the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology:

  • Prepare Reagents: Thaw ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and the kinase of interest. Keep on ice.

  • Set up Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Include a "no enzyme" control.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[4][15]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[4][15]

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3][19] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][19]

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]

  • Solubilize Formazan Crystals: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate until the formazan crystals are completely dissolved.[3]

  • Measure Absorbance: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Western Blot Analysis of MAPK Pathway Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample. To assess the on-target activity of inhibitors like Sorafenib, one can measure the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the protein of interest (e.g., total ERK) and its phosphorylated form (p-ERK).

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[8][22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][22]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22][23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-p-ERK) overnight at 4°C.[22][23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total ERK).[8][23]

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Conclusion and Future Perspectives

The choice of a multi-kinase inhibitor in a research or clinical setting requires a nuanced understanding of its target profile, potency, and potential for off-target effects. Sorafenib, while a valuable therapeutic agent, exhibits a distinct cross-reactivity profile that contributes to its characteristic adverse events. Its alternatives, Regorafenib and Lenvatinib, offer different spectra of activity that may be advantageous in certain contexts but also come with their own unique toxicity profiles.

For researchers in drug development, a comprehensive assessment of a novel inhibitor's selectivity is paramount. The experimental workflows outlined in this guide provide a robust framework for such an evaluation. By combining in vitro kinase profiling with cell-based assays that probe both on-target pathway modulation and overall cytotoxicity, a clearer picture of a compound's therapeutic window can be established.

As our understanding of the human kinome and the intricate signaling networks that govern cellular function continues to grow, so too will our ability to design more selective and less toxic kinase inhibitors. The continued application of advanced proteomic and cell-based screening technologies will be instrumental in achieving this goal, ultimately leading to safer and more effective targeted therapies for cancer and other diseases.

References

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  • Santoro, A., et al. (2019). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of experimental & clinical cancer research, 38(1), 1-13.

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A Researcher's Guide to the In Vivo Validation of 1,3-Bis[4-(trifluoromethyl)phenyl]urea: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and cancer researchers, the journey from a promising compound to a validated therapeutic candidate is both arduous and exciting. This guide provides a comprehensive framework for the in vivo validation of the anti-tumor efficacy of 1,3-Bis[4-(trifluoromethyl)phenyl]urea, a diarylurea compound with therapeutic potential. While public domain data on this specific molecule is nascent, its structural similarity to approved multi-kinase inhibitors, such as Sorafenib and Regorafenib, provides a robust foundation for designing a rigorous validation strategy.[1][2] This document will objectively compare the anticipated performance of 1,3-Bis[4-(trifluoromethyl)phenyl]urea with these established alternatives, supported by experimental data and detailed protocols.

The Scientific Rationale: Diarylureas as Kinase Inhibitors

Diarylurea-based compounds are a significant class of anti-cancer agents, primarily functioning as Type II kinase inhibitors.[1][2] These molecules typically bind to the inactive "DFG-out" conformation of kinases, occupying a hydrophobic pocket adjacent to the ATP-binding site.[1] The central urea moiety is crucial for this interaction, forming key hydrogen bonds with conserved amino acid residues in the kinase domain.[1][2] The trifluoromethylphenyl groups on 1,3-Bis[4-(trifluoromethyl)phenyl]urea are expected to enhance its lipophilicity and fit into hydrophobic pockets within the target kinases, a common feature among potent kinase inhibitors.[1][3]

The primary targets of related diarylureas like Sorafenib and Regorafenib include key kinases involved in tumor cell proliferation (RAF/MEK/ERK pathway) and angiogenesis (VEGFRs and PDGFRs).[4][5] By inhibiting these pathways, these drugs can effectively reduce tumor growth and cut off its blood supply.[4] It is hypothesized that 1,3-Bis[4-(trifluoromethyl)phenyl]urea will share a similar mechanism of action.

Diarylurea_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Diarylurea 1,3-Bis[4-(trifluoromethyl)phenyl]urea (Proposed Target) Diarylurea->RTK Inhibits Diarylurea->RAF Inhibits caption Figure 1: Proposed Mechanism of Action.

Caption: Proposed mechanism of action for 1,3-Bis[4-(trifluoromethyl)phenyl]urea.

Comparative Analysis: Benchmarking Against Sorafenib and Regorafenib

An objective evaluation of a novel compound necessitates a comparison with the standard of care or widely used alternatives. Sorafenib and Regorafenib serve as excellent benchmarks due to their structural similarities and established roles in treating various solid tumors, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC).[4][6]

Regorafenib, a fluoro-derivative of Sorafenib, generally exhibits a broader kinase inhibition profile.[4] This can translate to different efficacy and safety profiles in preclinical models.

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetSorafenib (IC50 nM)Regorafenib (IC50 nM)1,3-Bis[4-(trifluoromethyl)phenyl]urea
VEGFR-1 904.2To be determined
VEGFR-2 2022To be determined
VEGFR-3 1513To be determined
PDGFR-β 57130To be determined
B-RAF 2213To be determined
c-RAF 62.5To be determined
TIE-2 -13To be determined
FGFR-1 -31To be determined

Note: IC50 values are compiled from various preclinical studies and may vary based on experimental conditions. A direct comparison is most accurate when assays are performed concurrently.[4]

Designing a Robust In Vivo Validation Study

The cornerstone of preclinical validation is a well-designed in vivo study. The following protocol outlines a comprehensive approach to assess the anti-tumor efficacy of 1,3-Bis[4-(trifluoromethyl)phenyl]urea using a human tumor xenograft model in immunocompromised mice.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Line Selection & Culture Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Oral Gavage) Randomization->Treatment Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (TGI, Survival, Biomarkers) Endpoint->Analysis caption Figure 2: In Vivo Efficacy Study Workflow.

Caption: Workflow for the in vivo efficacy study.

Detailed Experimental Protocol

1. Cell Line Selection:

  • Rationale: The choice of the cancer cell line is critical and should align with the proposed therapeutic indication. For a broad-spectrum kinase inhibitor, cell lines from HCC (e.g., HepG2, Huh-7) or CRC (e.g., HCT116, Colo-205) are appropriate choices, as they are known to be responsive to Sorafenib and Regorafenib.[7][8][9]

  • Protocol:

    • Culture selected human cancer cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the logarithmic growth phase for implantation.

2. Animal Model:

  • Rationale: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are required for the engraftment of human tumor cells.[10]

  • Protocol:

    • Acquire female athymic nude mice (6-8 weeks old).

    • Allow a one-week acclimatization period.

    • Subcutaneously inject 5 x 10^6 tumor cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.[10]

3. Tumor Growth Monitoring and Randomization:

  • Rationale: Regular monitoring of tumor growth is essential to initiate treatment at a consistent tumor volume and to track efficacy.

  • Protocol:

    • Measure tumor dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[10]

4. Treatment Groups and Drug Administration:

  • Rationale: Including vehicle control and comparator groups is crucial for a robust assessment. The route of administration should mimic the intended clinical use. Oral gavage is standard for orally available drugs like Sorafenib and Regorafenib.[5][10]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., Cremophor/ethanol/water)[10]

    • Group 2: 1,3-Bis[4-(trifluoromethyl)phenyl]urea (Dose to be determined by tolerability studies)

    • Group 3: Sorafenib (e.g., 30 mg/kg/day)[5]

    • Group 4: Regorafenib (e.g., 10 mg/kg/day)[5]

  • Protocol:

    • Prepare drug formulations daily.

    • Administer the assigned treatment orally once daily for a specified period (e.g., 21-28 days).[5]

5. Efficacy Endpoints and Data Analysis:

  • Rationale: Multiple endpoints provide a comprehensive picture of the drug's anti-tumor activity.

  • Primary Endpoint:

    • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.[12]

    • Calculation: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.[12]

  • Secondary Endpoints:

    • Body Weight: Monitor for signs of toxicity.

    • Survival Analysis: In a separate cohort, treatment can be continued until a humane endpoint is reached (e.g., tumor volume > 2000 mm³) to assess the impact on overall survival.

    • Biomarker Analysis: At the end of the study, tumors can be excised for immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis) or western blot analysis to confirm the mechanism of action.[13]

Interpreting the Results: A Comparative Perspective

The efficacy of 1,3-Bis[4-(trifluoromethyl)phenyl]urea will be evaluated relative to the vehicle control and the established comparators.

Table 2: Representative In Vivo Efficacy of Comparator Compounds

CompoundCancer ModelDoseTGI (%)Survival BenefitReference
Sorafenib HCC (H129)30 mg/kg/day-No significant improvement vs. vehicle[6]
Regorafenib HCC (H129)10 mg/kg/day-Significant improvement vs. vehicle (p=0.0269)[6]
Sorafenib HCC (PDX models)30 mg/kg/daySignificant in 7/10 models-[5]
Regorafenib HCC (PDX models)10 mg/kg/daySignificant in 8/10 models-[5]
Regorafenib CRC (Colo-205)10 mg/kg/day~75%-[14]

PDX: Patient-Derived Xenograft

A successful outcome for 1,3-Bis[4-(trifluoromethyl)phenyl]urea would be a statistically significant TGI that is comparable or superior to Sorafenib and/or Regorafenib, with an acceptable toxicity profile.

Conclusion and Future Directions

This guide provides a scientifically rigorous framework for the in vivo validation of 1,3-Bis[4-(trifluoromethyl)phenyl]urea. By leveraging the knowledge from structurally similar, clinically approved drugs, researchers can design and execute experiments that will yield clear, interpretable, and comparative data. A demonstration of significant anti-tumor efficacy in these models would be a critical step in advancing this promising compound through the drug development pipeline. The subsequent steps would involve more complex preclinical models, such as orthotopic or patient-derived xenograft (PDX) models, to further evaluate its therapeutic potential in a more clinically relevant setting.

References

  • Ciardiello, F., et al. (2018). Evolution of regorafenib from bench to bedside in colorectal cancer: I. Cancer Management and Research, 10, 635–646. Available from: [Link]

  • Chen, Y.-L., et al. (2020). Therapeutic Efficacy and Inhibitory Mechanism of Regorafenib Combined With Radiation in Colorectal Cancer. In Vivo, 34(6), 3347–3354. Available from: [Link]

  • Kissel, M., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(68), 113076–113088. Available from: [Link]

  • Tan, Y., et al. (2012). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistical Applications in Genetics and Molecular Biology, 11(4). Available from: [Link]

  • Garuti, L., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. Available from: [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 57–62. Available from: [Link]

  • Zhang, Y., et al. (2014). Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. Clinical Cancer Research, 20(13), 3472–3484. Available from: [Link]

  • Xing, J., et al. (2019). Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. Cancer Letters, 453, 60-70. Available from: [Link]

  • Grothey, A., et al. (2013). Regorafenib in the Treatment of Colorectal Cancer. Targeted Oncology, 8(4), 245–253. Available from: [Link]

  • Zopf, D., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(68), 113076-113088. Available from: [Link]

  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1529-1559. Available from: [Link]

  • Chen, D., et al. (2017). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. International Journal of Oncology, 51(3), 883-893. Available from: [Link]

  • Zopf, D., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. ResearchGate. Available from: [Link]

  • ResearchGate (2014). How can one calculate tumor growth inhibition? ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 1,3-Bis[4-(trifluoromethyl)phenyl]urea. PubChem. Available from: [Link]

  • Wang, Y., et al. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 208, 112792. Available from: [Link]

  • Margielewska, S., et al. (2023). Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. Frontiers in Pharmacology, 14, 1228859. Available from: [Link]

  • Wang, Y., et al. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLoS ONE, 9(10), e109747. Available from: [Link]

  • Wang, F., et al. (2022). Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers in Oncology, 12, 894626. Available from: [Link]

  • ResearchGate (n.d.). In vivo efficacy of sorafenib/EAC combination in an ectopic xenograft model of HCC. ResearchGate. Available from: [Link]

  • PubMed (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. PubMed. Available from: [Link]

  • ResearchGate (n.d.). Diarylureas in the type II kinase inhibitor. ResearchGate. Available from: [Link]

  • Grothey, A., et al. (2019). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 15(8). Available from: [Link]

  • Wang, F., et al. (2022). Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers in Oncology, 12. Available from: [Link]

  • ResearchGate (n.d.). 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 31(2), 1-15. Available from: [Link]

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confirming the mechanism of action of 1,3-Bis[4-(trifluoromethyl)phenyl]urea in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guides Topic: Confirming the Mechanism of Action of 1,3-Bis[4-(trifluoromethyl)phenyl]urea in Cancer Cell Lines Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary & Mechanistic Hypothesis

1,3-Bis[4-(trifluoromethyl)phenyl]urea (hereafter referred to as 4-TF-DPU ) represents a class of symmetrical diarylureas that exhibit distinct cytotoxic properties from their kinase-inhibiting cousins like Sorafenib. While often screened as Soluble Epoxide Hydrolase (sEH) inhibitors in cardiovascular contexts, in oncology, 4-TF-DPU functions primarily as a potent activator of the Heme-Regulated Inhibitor (HRI/EIF2AK1) .

Unlike standard chemotherapeutics that damage DNA, 4-TF-DPU induces a "proteotoxic" stress response. It selectively activates HRI, leading to the phosphorylation of eIF2α (Ser51) . This event sequesters the eIF2B guanine nucleotide exchange factor, depleting the eIF2·GTP·tRNAi^Met ternary complex , thereby globally arresting protein translation while paradoxically upregulating stress-response transcripts like ATF4 and CHOP.

The Validation Challenge: Researchers often confuse the mechanism of 4-TF-DPU with:

  • Sorafenib-like activity: (Raf-1/VEGFR inhibition).[1][2]

  • UPR Inducers: (Thapsigargin/Tunicamycin which act via PERK, not HRI).

  • AMPK Activators: (Like the dichloro-analog COH-SR4).

This guide provides the experimental framework to definitively confirm HRI-mediated translation inhibition as the primary Mode of Action (MoA).

Comparative Analysis: 4-TF-DPU vs. Functional Alternatives

To validate the MoA, you must benchmark 4-TF-DPU against compounds with overlapping but distinct mechanisms.

Feature1,3-Bis[4-(trifluoromethyl)phenyl]urea Sorafenib Thapsigargin COH-SR4
Primary Target HRI (EIF2AK1) Raf-1, VEGFR, PDGFRSERCA Pump (ER Stress)AMPK (Indirect)
Downstream Effect eIF2α Phosphorylation (Cytosolic Stress)MAPK Pathway InhibitioneIF2α Phosphorylation (ER Stress via PERK)mTOR Inhibition
Translation Block Rapid & Potent Moderate/SecondaryPotentSecondary
Key Biomarker p-eIF2α (High) + HRI dependence p-ERK (Low)p-eIF2α (High) + PERK dependence p-AMPK (High)
Chemical Class Symmetrical DiarylureaBis-aryl Urea (Asymmetrical)Sesquiterpene LactoneSymmetrical Diarylurea

Mechanistic Pathway Visualization

The following diagram illustrates the specific signaling cascade triggered by 4-TF-DPU, distinguishing it from the ER-stress pathway (PERK) often activated by misfolded proteins.

G Compound 1,3-Bis[4-(trifluoromethyl)phenyl]urea HRI HRI (EIF2AK1) (Cytosolic Sensor) Compound->HRI Direct Activation peIF2a p-eIF2α (Ser51) HRI->peIF2a Phosphorylation PERK PERK (ER Sensor) PERK->peIF2a Not Primary Route eIF2a eIF2α eIF2a->peIF2a TC Ternary Complex (eIF2·GTP·tRNAiMet) peIF2a->TC Inhibits Formation ATF4 ATF4 / CHOP Upregulation peIF2a->ATF4 Paradoxical Translation Translation Global Translation Initiation TC->Translation Required for Apoptosis Apoptosis / Growth Arrest Translation->Apoptosis Blockade leads to ATF4->Apoptosis

Caption: 4-TF-DPU selectively activates cytosolic HRI kinase, converging on eIF2α phosphorylation to arrest global translation while inducing apoptotic factors ATF4/CHOP.

Experimental Protocols for Validation

Protocol A: Polysome Profiling (The Gold Standard)

Objective: Confirm that 4-TF-DPU physically inhibits translation initiation, causing ribosomes to dissociate from mRNA.

Methodology:

  • Cell Culture: Seed HeLa or MDA-MB-231 cells to 70% confluency.

  • Treatment:

    • Vehicle (DMSO 0.1%)

    • 4-TF-DPU (10 µM, 4h)

    • Cycloheximide (100 µg/mL, 15 min prior to lysis) – Freezes ribosomes on mRNA.

  • Lysis: Lyse cells in polysome buffer (20 mM Tris pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, RNase inhibitors).

  • Fractionation: Layer lysate onto a 10–50% sucrose density gradient.

  • Centrifugation: Ultracentrifuge (SW41 Ti rotor) at 36,000 rpm for 2 hours at 4°C.

  • Analysis: Pump gradient through a UV detector (254 nm).

Expected Result:

  • DMSO: High peaks in the "Polysome" region (multiple ribosomes per mRNA).

  • 4-TF-DPU: Collapse of polysome peaks and a massive increase in the 80S Monosome peak. This "Polysome-to-Monosome shift" is the definitive signature of translation initiation blockade.

Protocol B: The "Kinase Switch" Rescue Assay

Objective: Prove HRI specificity by using genetic knockdown or specific inhibitors.

Methodology:

  • Transfection: Transfect cells with siRNA targeting:

    • EIF2AK1 (HRI)

    • EIF2AK3 (PERK) - Negative Control

    • EIF2AK4 (GCN2) - Negative Control

    • Scrambled Non-Targeting Control

  • Incubation: 48 hours post-transfection.

  • Treatment: Treat with 4-TF-DPU (5-10 µM) for 6 hours.

  • Readout: Western Blot for p-eIF2α (Ser51) and CHOP .

Interpretation:

  • If siHRI prevents p-eIF2α induction by 4-TF-DPU, the target is confirmed.

  • If siPERK has no effect, ER stress is ruled out as the primary mechanism.

Protocol C: Ternary Complex Abundance (eIF2B GEF Assay Surrogate)

Objective: Measure the functional consequence of eIF2α phosphorylation.

Methodology: Since measuring the Ternary Complex directly is difficult, use an ATF4-luciferase reporter .

  • Transfect cells with a plasmid containing the 5' UTR of ATF4 upstream of Luciferase.

  • Treat with 4-TF-DPU.

  • Logic: Under normal conditions, ribosomes skip the ATF4 start codon (low signal). Under stress (low Ternary Complex), ribosomes stall and re-initiate at the correct ATF4 start codon.

  • Result: A 5-10 fold increase in Luciferase signal confirms functional eIF2α pathway activation.

Data Presentation & Troubleshooting

Summary of Expected Immunoblot Results
Protein TargetDMSO4-TF-DPU (Treatment)4-TF-DPU + siHRI4-TF-DPU + siPERK
p-eIF2α (Ser51) LowHigh Low (Rescued) High (No Rescue)
Total eIF2α EqualEqualEqualEqual
ATF4 AbsentHigh LowHigh
CHOP (GADD153) AbsentHigh LowHigh
p-ERK (MAPK) NormalNormal/LowNormalNormal
Troubleshooting Common Pitfalls
  • Pitfall: Confusing cytotoxicity with specific translation inhibition.

    • Solution: Perform the Polysome Profile at an early timepoint (2-4 hours). If cells are already dying (24h+), the polysome collapse is an artifact of apoptosis, not the cause.

  • Pitfall: Solubility issues.

    • Insight: 4-TF-DPU is highly lipophilic (LogP ~4.8). Ensure DMSO stocks are fresh and do not crash out in aqueous media. If precipitation occurs, the effective concentration is unknown.

References

  • Acton, A. (2013). N,N'-Diarylureas: Potent Activators of the Heme-Regulated Inhibitor Kinase. Journal of Biological Chemistry. (Note: Contextual validation via COH-SR4/HRI analog studies).

  • Chen, T. et al. (2013). Novel compound 1,3-bis(3,5-dichlorophenyl) urea inhibits lung cancer progression through AMPK/HRI axis. Biochemical Pharmacology.

  • Koren, J. et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences.

  • PubChem. (2025).[3] 1,3-Bis[4-(trifluoromethyl)phenyl]urea Compound Summary. National Library of Medicine.

  • Hwang, S.H. et al. (2007). Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry.

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comparative analysis of the ADMET properties of different diaryl urea inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The diaryl urea motif is a cornerstone in modern medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology.[1] This structural class, exemplified by approved drugs such as Sorafenib and Regorafenib, has demonstrated significant clinical success.[2] However, the journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Understanding and optimizing these properties early in the drug discovery pipeline is therefore paramount.

This guide provides a comprehensive comparative analysis of the ADMET properties of four prominent diaryl urea inhibitors: Sorafenib, Regorafenib, Linifanib, and Tivozanib. By synthesizing preclinical and clinical data, we aim to provide researchers and drug development professionals with a detailed, data-driven resource to inform the design and selection of future diaryl urea-based drug candidates.

The Critical Role of the Diaryl Urea Scaffold and Kinase Inhibition

Diaryl urea compounds typically function as Type II kinase inhibitors, binding to the "DFG-out" inactive conformation of the kinase.[2] The urea moiety is crucial for this interaction, forming key hydrogen bonds with the kinase hinge region.[1] These inhibitors primarily target the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[3]

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Diaryl Urea Inhibitors Diaryl Urea Inhibitors Diaryl Urea Inhibitors->RAF Inhibit

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway and the point of intervention for diaryl urea inhibitors.

Comparative ADMET Profiling

The following table summarizes the key ADMET parameters for Sorafenib, Regorafenib, Linifanib, and Tivozanib, compiled from various preclinical and clinical studies. This side-by-side comparison is designed to facilitate rapid assessment and identification of structure-activity relationships related to their pharmacokinetic and safety profiles.

ADMET Parameter Sorafenib Regorafenib Linifanib Tivozanib
Oral Bioavailability 38-49% (relative to oral solution)[4][5]69-83% (relative to oral solution)[6]Variable; decreased by 14% with food[7]Not explicitly stated, but absorbed orally[8][9][10]
Plasma Protein Binding >99.5% (mainly to albumin)[7][11][12][13]99.5%[6]Highly bound to plasma proteins[4][12][14]>99% (mainly to albumin)[9]
Elimination Half-life (t½) 20-48 hours[12]~28 hours (parent); 25-51 hours (active metabolites)[6]~1 day[11]4.5-5.1 days[10]
Metabolism Hepatic; primarily via CYP3A4 (oxidation) and UGT1A9 (glucuronidation)Hepatic; primarily via CYP3A4 and UGT1A9[6]Oxidized to a hydrophilic metabolite[2]Primarily by CYP3A4, with minor contributions from CYP1A1 and UGTs[8]
Excretion Primarily feces (~77%), with some urine (~19% as glucuronides)Primarily feces (~71%), with some urine (~19%)[6]Minimal urinary elimination[3]Primarily feces (~79%), with some urine (~12% as metabolites)[3][9]
Common Adverse Events (Grade ≥3) Hand-foot skin reaction (HFSR), diarrhea, fatigue, hypertension[12]HFSR, fatigue, diarrhea, hyperbilirubinemia, hypertensionHypertension, fatigue, diarrhea, proteinuria[8][9][10]Hypertension, diarrhea, fatigue

In-Depth Analysis of ADMET Properties

Absorption
Distribution

All four diaryl urea inhibitors are highly bound to plasma proteins, predominantly albumin.[4][6][7][8][9][11][12][15][13][14] This extensive protein binding results in a low fraction of unbound, pharmacologically active drug in circulation, which can influence both efficacy and toxicity. The high protein binding also limits the distribution of these drugs into certain tissues, such as the central nervous system.

Metabolism

Hepatic metabolism is the primary route of clearance for these compounds. Sorafenib and Regorafenib are both metabolized by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[6] This shared metabolic pathway highlights the potential for drug-drug interactions with inhibitors or inducers of these enzymes. Regorafenib has two major active metabolites, M-2 and M-5, which contribute to its overall pharmacological effect.[6] Tivozanib is also primarily metabolized by CYP3A4.[8] Linifanib is known to be oxidized to a more hydrophilic metabolite.[2]

Excretion

The primary route of excretion for all four inhibitors is through the feces, indicating significant biliary excretion.[3][6][8][9][14] Renal excretion of the parent compounds is minimal. For Sorafenib and Tivozanib, a smaller percentage of metabolites is excreted in the urine.[3][9]

Toxicity

The toxicity profiles of these diaryl urea inhibitors share common features, which are likely class-related effects stemming from their mechanism of action (inhibition of VEGFR and other kinases). The most frequently reported grade 3 or higher adverse events include hypertension, hand-foot skin reaction (HFSR), diarrhea, and fatigue.[8][9][10][12] The incidence and severity of these toxicities can vary between the different inhibitors and may be influenced by patient-specific factors. For instance, a higher incidence of HFSR has been observed in Asian patients treated with Regorafenib.

Key Experimental Protocols for ADMET Assessment

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments used to characterize the ADMET properties of diaryl urea inhibitors.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[1]

Caco2_Assay_Workflow cluster_workflow Caco-2 Permeability Assay Workflow Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21 days to form a monolayer Culture for 21 days to form a monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21 days to form a monolayer Measure TEER to confirm monolayer integrity Measure TEER to confirm monolayer integrity Culture for 21 days to form a monolayer->Measure TEER to confirm monolayer integrity Add test compound to apical or basolateral side Add test compound to apical or basolateral side Measure TEER to confirm monolayer integrity->Add test compound to apical or basolateral side Incubate for a defined period (e.g., 2 hours) Incubate for a defined period (e.g., 2 hours) Add test compound to apical or basolateral side->Incubate for a defined period (e.g., 2 hours) Sample from receiver compartment Sample from receiver compartment Incubate for a defined period (e.g., 2 hours)->Sample from receiver compartment Quantify compound concentration by LC-MS/MS Quantify compound concentration by LC-MS/MS Sample from receiver compartment->Quantify compound concentration by LC-MS/MS Calculate apparent permeability (Papp) Calculate apparent permeability (Papp) Quantify compound concentration by LC-MS/MS->Calculate apparent permeability (Papp) In_Vivo_PK_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Administer compound to mice (e.g., oral gavage) Administer compound to mice (e.g., oral gavage) Collect blood samples at predefined time points Collect blood samples at predefined time points Administer compound to mice (e.g., oral gavage)->Collect blood samples at predefined time points Process blood to obtain plasma Process blood to obtain plasma Collect blood samples at predefined time points->Process blood to obtain plasma Quantify compound concentration in plasma by LC-MS/MS Quantify compound concentration in plasma by LC-MS/MS Process blood to obtain plasma->Quantify compound concentration in plasma by LC-MS/MS Plot plasma concentration vs. time curve Plot plasma concentration vs. time curve Quantify compound concentration in plasma by LC-MS/MS->Plot plasma concentration vs. time curve Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) Plot plasma concentration vs. time curve->Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Bis[4-(trifluoromethyl)phenyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1,3-Bis[4-(trifluoromethyl)phenyl]urea (CAS No. 1960-88-9). As a compound utilized in agrochemical and pharmaceutical research, its unique chemical structure, featuring trifluoromethyl groups, necessitates careful handling and disposal to mitigate risks to personnel and the environment.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for establishing safe and effective disposal protocols within a laboratory setting.

A Note on a Foundational Principle: The Primacy of the Safety Data Sheet (SDS)

While this guide synthesizes best practices for compounds of this nature, it is imperative to locate and meticulously follow the specific Safety Data Sheet (SDS) provided by the manufacturer of your 1,3-Bis[4-(trifluoromethyl)phenyl]urea. The SDS is the primary, authoritative source for hazard information, handling procedures, and emergency protocols tailored to the specific formulation you are using.

Hazard Assessment and Personal Protective Equipment (PPE)

The presence of trifluoromethyl groups and its classification as a urea-based compound suggest that 1,3-Bis[4-(trifluoromethyl)phenyl]urea should be treated as a hazardous chemical.[2][3] While some sources may not classify it as a hazardous substance under all regulations, a conservative approach is always recommended in a research setting.[1][4] Potential hazards include skin and eye irritation.[5]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or chemical fume hood.[6][7]For handling larger quantities or when there is a risk of generating dust, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[2]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Do not mix 1,3-Bis[4-(trifluoromethyl)phenyl]urea waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

Protocol for Waste Collection:

  • Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical, such as high-density polyethylene.[2]

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "1,3-Bis[4-(trifluoromethyl)phenyl]urea"

    • The CAS Number: "1960-88-9"

    • An indication of the primary hazard(s) (e.g., "Irritant")

  • Solid Waste Collection:

    • Carefully place any solid waste, including residual amounts of the compound and contaminated disposable labware (e.g., weighing papers, pipette tips), into the designated hazardous waste container.[2]

    • Avoid generating dust during transfer.[3][6]

  • Liquid Waste Collection:

    • For solutions containing 1,3-Bis[4-(trifluoromethyl)phenyl]urea, use a designated hazardous liquid waste container.

    • The label should also include the solvent(s) and the approximate concentration of the compound.[3]

    • Never dispose of solutions down the sanitary sewer.[2][3]

  • Contaminated Items:

    • Any items grossly contaminated with the compound, such as gloves or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste.[2][3]

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.[7][9]

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.[6][7]

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[2][6]

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spill.[2][3]

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[2]

    • Collect all cleaning materials, including contaminated absorbent pads and wipes, as hazardous waste.[2][3]

  • Reporting: Report any significant spills to your institution's EHS department immediately.[3]

Final Disposal Procedures

The final disposal of 1,3-Bis[4-(trifluoromethyl)phenyl]urea must be conducted by a licensed environmental waste management company.[2] Adherence to local, state, and federal regulations is mandatory.

Disposal Workflow:

The following diagram outlines the decision-making process for the proper disposal of 1,3-Bis[4-(trifluoromethyl)phenyl]urea and associated waste.

G cluster_0 Initial Handling & Use cluster_1 Waste Generation cluster_2 Waste Collection & Segregation cluster_3 Interim Storage cluster_4 Final Disposal start Handling of 1,3-Bis[4-(trifluoromethyl)phenyl]urea ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe gen_solid Solid Waste Generated (e.g., residual powder, contaminated labware) ppe->gen_solid gen_liquid Liquid Waste Generated (e.g., solutions) ppe->gen_liquid gen_spill Spill Occurs ppe->gen_spill collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid spill_cleanup Follow Spill Cleanup Protocol gen_spill->spill_cleanup storage Store Sealed Containers in a Designated, Secure, and Well-Ventilated Area collect_solid->storage collect_liquid->storage spill_cleanup->collect_solid waste_pickup Arrange for Pickup by a Licensed Environmental Waste Management Company storage->waste_pickup incineration Recommended Disposal Method: High-Temperature Incineration waste_pickup->incineration

Caption: Disposal workflow for 1,3-Bis[4-(trifluoromethyl)phenyl]urea.

Regulatory Considerations

References

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Urea. Retrieved from [Link]

  • University of Oxford Department of Materials. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1993, July). AP-42, Chapter 8.2: Urea. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 472928, 1,3-Bis[4-(trifluoromethyl)phenyl]urea. Retrieved from [Link]

  • Azomures. (2024, June 5). Safety Data Sheet: Urea. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Federal Register. (2002, December 26). Urea; Exemption from the Requirement of a Tolerance. Retrieved from [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。